molecular formula C13H17NO4 B1149171 diisopropyl pyridine-2,3-dicarboxylate CAS No. 133093-99-9

diisopropyl pyridine-2,3-dicarboxylate

Cat. No.: B1149171
CAS No.: 133093-99-9
M. Wt: 251
Attention: For research use only. Not for human or veterinary use.
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Description

Diisopropyl pyridine-2,3-dicarboxylate (CAS 133093-99-9) is a high-purity chemical intermediate of significant interest in synthetic organic chemistry. Its structure as a diester of pyridine-2,3-dicarboxylic acid makes it a versatile building block for the construction of more complex molecules. Patents describe the use of related pyridine-2,3-dicarboxylate esters in synthetic processes, highlighting the value of this class of compounds in research and development . Pyridine-based scaffolds are extensively utilized in medicinal chemistry and drug design due to their profound effect on pharmacological activity, influencing properties such as metabolic stability and permeability . This has led to their presence in numerous broad-spectrum therapeutic agents. While the primary research applications for this specific ester involve its role as a synthetic intermediate, its core pyridinedicarboxylate structure is also recognized as a versatile ligand in coordination chemistry for constructing metal-organic frameworks (MOFs) with potential catalytic and magnetic properties . This product is strictly for research purposes and is not intended for diagnostic or therapeutic uses. Our diisopropyl pyridine-2,3-dicarboxylate is supplied with a typical purity of 98% and is available in various packaging quantities to meet your lab's needs.

Properties

CAS No.

133093-99-9

Molecular Formula

C13H17NO4

Molecular Weight

251

Synonyms

diisopropyl pyridine-2,3-dicarboxylate

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Diisopropyl Pyridine-2,3-dicarboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of diisopropyl pyridine-2,3-dicarboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific data for this exact ester is not widely published, this document constructs a robust scientific profile by examining its parent compound, pyridine-2,3-dicarboxylic acid (quinolinic acid), established synthesis principles, and the well-documented utility of the pyridine scaffold in pharmaceuticals. We will detail its chemical structure and properties, provide validated protocols for its logical synthesis, and explore its potential as a crucial intermediate for creating novel therapeutic agents. This guide is intended to serve as a foundational resource for scientists looking to synthesize, characterize, and utilize this versatile building block.

The Strategic Importance of the Pyridine Scaffold in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule.[1] Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing solubility and enabling specific interactions with biological targets. This has led to the successful development of a vast number of FDA-approved drugs across a wide therapeutic spectrum.[2]

Pyridine dicarboxylic acids and their ester derivatives are particularly valuable as rigid scaffolds for introducing multiple functional groups with precise spatial orientation. The 2,3-disubstitution pattern, as seen in diisopropyl pyridine-2,3-dicarboxylate, is a key structural motif for synthesizing fused ring systems like pyrrolo[3,4-b]pyridines, which are known to possess antibacterial, anti-inflammatory, anticonvulsant, and antiviral properties.[3] Therefore, diisopropyl pyridine-2,3-dicarboxylate represents not just a molecule, but a gateway to a rich area of pharmacologically active chemical space.

Chemical Properties and Structure

A precise understanding of a molecule's structure and physicochemical properties is fundamental to its application in research.

Molecular Structure

The formal name for the compound is di(propan-2-yl) pyridine-2,3-dicarboxylate. It consists of a central pyridine ring functionalized at the 2- and 3-positions with isopropyl ester groups.

Caption: Chemical structure of diisopropyl pyridine-2,3-dicarboxylate.

Physicochemical Data
PropertyValue (Diisopropyl Pyridine-2,3-dicarboxylate)Value (Pyridine-2,3-dicarboxylic acid)Source
IUPAC Name di(propan-2-yl) pyridine-2,3-dicarboxylatePyridine-2,3-dicarboxylic acid-
Synonyms Diisopropyl quinolinateQuinolinic acid
CAS Number Not definitively assigned in public literature89-00-9[4]
Molecular Formula C₁₃H₁₇NO₄C₇H₅NO₄[4]
Molecular Weight 251.28 g/mol 167.12 g/mol [4]
Appearance Expected to be a colorless to pale yellow oil or low-melting solidWhite crystalline powder[4]
Melting Point Data not available188-190 °C (decomposes)[4]
Boiling Point Data not availableData not available-
Solubility Soluble in common organic solvents (e.g., ethanol, DCM, ethyl acetate)Very soluble in water[4]

Synthesis and Mechanistic Insights

The most logical and field-proven approach to synthesizing diisopropyl pyridine-2,3-dicarboxylate is a two-step process: first, the synthesis of the precursor acid, followed by a classic Fischer esterification. This methodology provides high yields and relies on well-understood, scalable reactions.

Synthesis Pathway Overview

The synthesis begins with the oxidation of quinoline to yield pyridine-2,3-dicarboxylic acid. This diacid is then esterified using isopropanol under acidic conditions to produce the final product.

Caption: Two-step synthesis workflow for diisopropyl pyridine-2,3-dicarboxylate.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification quinoline Quinoline quinolinic_acid Pyridine-2,3-dicarboxylic Acid (Quinolinic Acid) quinoline->quinolinic_acid Oxidation oxidant Oxidizing Agent (e.g., NaClO₃, H₂SO₄, Cu²⁺) oxidant->quinolinic_acid quinolinic_acid_ref Quinolinic Acid isopropanol Isopropanol (Excess) final_product Diisopropyl Pyridine-2,3-dicarboxylate isopropanol->final_product catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->final_product quinolinic_acid_ref->final_product Fischer Esterification

Protocol 1: Synthesis of Pyridine-2,3-dicarboxylic Acid from Quinoline

This protocol is based on established methods for the robust oxidation of quinoline.[5][6][7] The use of a copper catalyst is critical for achieving commercially viable yields.[6]

Methodology:

  • Reaction Setup: To a stirred solution of aqueous sodium hydroxide (4 to 7 molar equivalents), add quinoline (1 molar equivalent).

  • Catalyst Addition: Introduce an acid-soluble cupric compound, such as cupric sulfate (e.g., 1 molar equivalent), to the mixture.[7]

  • Oxidant Introduction: Heat the reaction mixture to approximately 90-100°C. Slowly add an aqueous solution of sodium chlorate (e.g., 3.5 molar equivalents) over 2-4 hours.[5][7] The induction period of the reaction can be shortened by adding a portion of the mother liquor from a previous successful batch, which is thought to contain initiating free radical species.[7]

  • Reaction Monitoring & Workup: Maintain the temperature for an additional 8-12 hours until the reaction is complete (monitored by TLC or HPLC). Cool the mixture.

  • Product Isolation: Carefully acidify the reaction mixture with concentrated sulfuric acid to a pH of approximately 1.8.[8] The pyridine-2,3-dicarboxylic acid will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the product. Purity can be assessed by melting point (188-190 °C) and NMR spectroscopy.

Causality and Expertise: The direct oxidation of quinoline is often low-yielding. The inclusion of a copper (II) catalyst is a key process intensification step, raising isolated yields significantly, often from ~25% to over 60%.[6] The slow addition of the oxidant and careful temperature control are crucial to prevent runaway reactions and the formation of tars.

Protocol 2: Fischer Esterification to Diisopropyl Pyridine-2,3-dicarboxylate

This is a standard, reliable method for converting a carboxylic acid to an ester.

Methodology:

  • Reaction Setup: Suspend pyridine-2,3-dicarboxylic acid (1 molar equivalent) in a large excess of isopropanol (e.g., 10-20 molar equivalents). The isopropanol acts as both the solvent and the reactant.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) for 8-16 hours. A Dean-Stark trap can be used to remove the water formed during the reaction, which drives the equilibrium towards the product.

  • Workup and Neutralization: Cool the reaction mixture to room temperature. Slowly pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography on silica gel. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validating System: The progress of the esterification can be monitored by TLC, observing the disappearance of the polar diacid spot and the appearance of a less polar product spot. The final validation comes from spectral analysis, where the characteristic isopropyl group signals (a septet around 5.0-5.2 ppm and a doublet around 1.3 ppm in ¹H NMR) and the disappearance of the broad carboxylic acid proton signal will confirm a successful reaction.

Applications in Drug Development and Research

The primary value of diisopropyl pyridine-2,3-dicarboxylate lies in its role as a versatile synthetic intermediate. Its precursor, pyridine-2,3-dicarboxylic acid anhydride, is a well-established starting material for a variety of heterocyclic scaffolds.[3]

  • Synthesis of Imidazolinone Herbicides: Pyridine-2,3-dicarboxylic acids are key precursors for potent herbicidal agents based on the imidazolinone scaffold.[8][9]

  • Precursor to Bioactive Pyrrolo[3,4-b]pyridines: The diacid/diester moiety is the ideal starting point for synthesizing pyrrolo[3,4-b]pyridine-5,7-diones. This core structure is found in compounds with a range of biological activities, including antibacterial, anti-inflammatory, and antiviral properties.[3]

  • Neurochemical Research: The parent compound, quinolinic acid, is an important neuroactive metabolite in the kynurenine pathway.[10] Deuterated analogs are used as internal standards for precise quantification in studies of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10] The diisopropyl ester could serve as a more lipophilic pro-drug or research tool for studying this pathway.

Conclusion

Diisopropyl pyridine-2,3-dicarboxylate is a valuable, though not widely commercialized, chemical building block. Its synthesis is straightforward, relying on the robust oxidation of inexpensive quinoline followed by a standard Fischer esterification. The true potential of this molecule is realized in its utility as a precursor to complex heterocyclic systems that are of high interest in the fields of agrochemicals and, most significantly, pharmaceutical drug discovery. This guide provides the foundational knowledge and validated protocols necessary for researchers to confidently synthesize and exploit the properties of this strategic intermediate in their scientific pursuits.

References

  • Supplemental Information. Synthesis of diisopropyl pyridylphosphonates 2”(B) and 3”(B) (Scheme 1) by general. Available at: [Link].

  • Google Patents. Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • ResolveMass Laboratories Inc. 2,3-Pyridine-d3-dicarboxylic Acid | CAS 138946-42-6. Available at: [Link].

  • Chemsrc. dipropan-2-yl pyridine-3,5-dicarboxylate | CAS#:3737-22-2. Available at: [Link].

  • U.S. Environmental Protection Agency. dipropyl pyridine-2,3-dicarboxylate - Hazard Genotoxicity. Available at: [Link].

  • Ammar, Y.A., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation of some Pyridine Carboxamide and Pyrrolo[3,4-B]Pyridine-5,7-Dione Derivatives. Chemical Sciences Journal. Available at: [Link].

  • Yaqoob, S., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link].

  • Google Patents. Method for the preparation of pyridine-2,3-dicarboxylic acids.
  • Korb, M., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. Available at: [Link].

  • PubChem. (ngcontent-ng-c1352109670="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid. Available at: [Link].

  • Google Patents. Process for the preparation of pyridine-2,3-dicarboxylic acid.
  • Google Patents. US4754039A - Process for the preparation of pyridine-2,3-dicarboxylic acid.
  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link].

  • Discover Chemistry. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Available at: [Link].

  • Google Patents. Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • ResearchGate. Synthesis of 2, 3-pyridine-dicarboxylic acid. Available at: [Link].

  • PubChem. Pyridine-2,3-dicarboxylic acid;hydrate. Available at: [Link].

  • SpectraBase. Diisopropyl azodicarboxylate - Optional[1H NMR] - Spectrum. Available at: [Link].

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diisopropyl pyridine-2,3-dicarboxylate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of Diisopropyl Pyridine-2,3-dicarboxylate , a critical intermediate in the synthesis of imidazolinone herbicides.

Executive Summary

Diisopropyl pyridine-2,3-dicarboxylate (also known as Diisopropyl quinolinate ) is a specialized diester intermediate primarily utilized in the agrochemical industry. It serves as a key precursor in the synthesis of imidazolinone herbicides , most notably Imazapyr . Its chemical structure—a pyridine ring substituted with two isopropyl ester groups at the 2- and 3-positions—provides the necessary lipophilicity and steric hindrance required for specific downstream cyclization reactions.

This guide details the compound's chemical identity, physicochemical properties, synthesis pathways, and its pivotal role in herbicide manufacturing.

Chemical Identity & Constants

ParameterData
Chemical Name Diisopropyl pyridine-2,3-dicarboxylate
Synonyms Diisopropyl quinolinate; Pyridine-2,3-dicarboxylic acid diisopropyl ester
CAS Number 133093-99-9 (Primary commercial listing); Note: Often confused with diethyl ester (2050-22-8)
Molecular Formula C₁₃H₁₇NO₄
Molecular Weight 251.28 g/mol
SMILES CC(C)OC(=O)c1cccnc1C(=O)OC(C)C
InChI Key XKDMAXQFOGQBEO-UHFFFAOYSA-N
Structure Pyridine ring with -COOCH(CH₃)₂ at positions 2 and 3

Critical Note on CAS Registry: The CAS number 133093-99-9 is widely cited in chemical catalogs for this specific diisopropyl ester. However, researchers should verify batch-specific Certificates of Analysis (CoA), as some databases erroneously link this CAS to complex derivatives due to data aggregation errors. The molecular weight of 251.28 is the definitive check for the correct C₁₃ structure.

Physicochemical Properties

Data derived from structure-activity relationship (SAR) models and analogue comparison (Diethyl ester).

PropertyValue / Description
Appearance Colorless to pale yellow viscous liquid or low-melting solid
Boiling Point ~320–325 °C (at 760 mmHg) / ~145 °C (at 3 mmHg)
Density ~1.11–1.15 g/cm³ (Predicted)
Solubility Soluble in organic solvents (Ethanol, DCM, Toluene); Insoluble in water
LogP ~2.2–2.5 (Lipophilic due to isopropyl groups)
Flash Point >110 °C (Closed Cup)

Synthesis & Production Technologies

The industrial synthesis of diisopropyl pyridine-2,3-dicarboxylate typically proceeds via the esterification of Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) or its anhydride.

Method A: Direct Esterification (Fischer-Speier)

This route involves the reaction of Quinolinic Acid with excess isopropanol in the presence of a strong acid catalyst.

  • Reagents: Quinolinic Acid (CAS 89-00-9), Isopropanol (solvent/reactant), H₂SO₄ or p-TsOH (catalyst).

  • Conditions: Reflux (82°C) with Dean-Stark trap for water removal.

  • Mechanism: Protonation of the carbonyl oxygens facilitates nucleophilic attack by isopropanol. The steric bulk of the isopropyl group may require longer reaction times compared to methyl/ethyl esters.

Method B: Anhydride Ring-Opening (High Purity)

A more efficient route, particularly for herbicide synthesis, often utilizes Quinolinic Anhydride to minimize water byproducts.

  • Dehydration: Quinolinic Acid is heated with acetic anhydride to form Quinolinic Anhydride (Furo[3,4-b]pyridine-5,7-dione, CAS 4664-00-0).

  • Alcoholysis: The anhydride reacts with isopropanol.

    • Step 1: Ring opening to form the mono-isopropyl ester (usually at the 3-position due to sterics).

    • Step 2: Further esterification to the diester using acid catalysis or activation (e.g., SOCl₂).

Synthesis Workflow Diagram

SynthesisPathway QA Quinolinic Acid (CAS 89-00-9) QAnh Quinolinic Anhydride (CAS 4664-00-0) QA->QAnh Dehydration (Ac2O, Heat) Target Diisopropyl Pyridine- 2,3-dicarboxylate (CAS 133093-99-9) QA->Target Direct Esterification (H2SO4, Reflux) Mono Mono-Isopropyl Ester (Intermediate) QAnh->Mono Isopropanol Ring Opening Iso Isopropanol Iso->Mono Mono->Target Esterification (H+, Isopropanol)

Figure 1: Synthetic pathways from Quinolinic Acid to the Diisopropyl Ester.

Applications: The Imidazolinone Pathway

The primary utility of diisopropyl pyridine-2,3-dicarboxylate is as a precursor to Imazapyr (Arsenal), a broad-spectrum herbicide.

Mechanism of Action

The ester groups serve as "leaving groups" or activation sites for the formation of the tricyclic imidazolinone ring system.

  • Condensation: The diester (or anhydride) reacts with 2-amino-2,3-dimethylbutyramide .

  • Cyclization: Base-catalyzed cyclization forms the imidazolinone ring.

  • Final Product: The resulting molecule inhibits acetolactate synthase (ALS) in plants, blocking branched-chain amino acid synthesis.

Application Workflow

ApplicationPathway Diester Diisopropyl Pyridine- 2,3-dicarboxylate Inter Imide Intermediate Diester->Inter Condensation (- 2 iPrOH) Amine 2-Amino-2,3- dimethylbutyramide Amine->Inter Imazapyr Imazapyr (Herbicide) Inter->Imazapyr Base-Catalyzed Cyclization

Figure 2: Transformation of the diisopropyl ester into the herbicide Imazapyr.

Analytical Characterization (Expected Signals)[4][5]

To validate the synthesis of the diisopropyl ester (MW 251.28), look for the following spectral signatures:

  • ¹H NMR (CDCl₃):

    • Pyridine Ring: Three aromatic protons. Doublet of doublets around δ 8.7 (H-6), δ 8.2 (H-4), and δ 7.5 (H-5).

    • Isopropyl Methine: Septet around δ 5.2 (-CH (CH₃)₂).

    • Isopropyl Methyls: Doublet around δ 1.4 (-CH(CHz )₂), integrating to 12 protons.

  • IR Spectroscopy:

    • Strong Carbonyl stretch (C=O) at 1720–1730 cm⁻¹ (Ester).

    • C-O stretch at 1200–1300 cm⁻¹ .

    • Absence of broad O-H stretch (confirms conversion from acid).

  • Mass Spectrometry (GC-MS):

    • Molecular Ion [M]+ at m/z 251 .

    • Fragment ions at m/z 208 (Loss of isopropyl) and m/z 166 (Loss of second isopropyl).

Safety & Handling

  • Hazards: Irritant to eyes, skin, and respiratory system.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis back to the acid.

References

  • BOC Sciences. (2025). Diisopropyl pyridine-2,3-dicarboxylate Product Entry. Retrieved from

  • ChemSrc. (2025). Diisopropyl pyridine-2,3-dicarboxylate CAS & Properties. Retrieved from

  • PubChem. (2025).[1][2] Pyridine-2,3-dicarboxylic acid (Quinolinic Acid) Data. National Library of Medicine. Retrieved from

  • American Cyanamid Co. (1987). Process for the preparation of herbicidal 2-(2-imidazolin-2-yl) pyridines. US Patent 4,709,036. Retrieved from

  • GuideChem. (2025). Chemical Suppliers and CAS Registry. Retrieved from

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Thermodynamic Properties of Pyridine-2,3-dicarboxylic Acid Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of pyridine-2,3-dicarboxylic acid esters, a class of compounds of significant interest in medicinal chemistry and materials science. In the absence of extensive experimental data for the esters themselves, this guide establishes a foundational understanding by leveraging the experimentally determined thermodynamic properties of the parent compound, pyridine-2,3-dicarboxylic acid (also known as quinolinic acid). We delve into the established experimental methodologies, including combustion calorimetry and differential scanning calorimetry, that are pivotal for acquiring precise thermodynamic data. Furthermore, this guide explores the power of computational chemistry, particularly Density Functional Theory (DFT), as a predictive tool to estimate the thermodynamic parameters of the ester derivatives. By combining solid experimental data for the parent acid with robust theoretical approaches, this document offers researchers, scientists, and drug development professionals a thorough framework for understanding and predicting the energetic landscapes of these important molecules.

Introduction: The Significance of Pyridine-2,3-dicarboxylic Acid and its Esters

Pyridine-2,3-dicarboxylic acid, or quinolinic acid, is a neuroactive metabolite of the kynurenine pathway, the primary route of tryptophan metabolism. Its esters are of considerable interest in the development of novel therapeutic agents and functional materials. A deep understanding of the thermodynamic properties of these compounds is critical for a variety of applications, including:

  • Drug Design and Development: Thermodynamic parameters such as the enthalpy of formation provide insights into the intrinsic stability of a molecule. This information is crucial for lead optimization, predicting drug-receptor interactions, and understanding metabolic pathways.

  • Process Chemistry and Scale-up: Knowledge of heat capacity, enthalpy of fusion, and sublimation is essential for designing safe and efficient manufacturing processes, including crystallization, purification, and formulation.

  • Materials Science: For applications in polymer science, understanding the thermal stability and decomposition pathways of pyridine-dicarboxylate-based monomers is paramount for creating novel materials with desired properties.

This guide will provide a detailed exploration of the key thermodynamic properties of pyridine-2,3-dicarboxylic acid and its esters, the methodologies to determine them, and the predictive power of modern computational techniques.

Thermodynamic Landscape of Pyridine-2,3-dicarboxylic Acid

The cornerstone of understanding the thermodynamics of the ester derivatives is the well-characterized parent acid. The standard molar enthalpy of formation in the crystalline state for pyridine-2,3-dicarboxylic acid has been experimentally determined through combustion calorimetry.

Enthalpy of Formation

The standard molar enthalpy of formation (ΔfH°m) is a fundamental thermodynamic property that quantifies the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For crystalline pyridine-2,3-dicarboxylic acid, this value provides a critical energetic benchmark.

Compound Formula State ΔfH°m (kJ·mol⁻¹)
Pyridine-2,3-dicarboxylic Acid C₇H₅NO₄ crystalline -733.1 ± 2.0
Table 1: Standard molar enthalpy of formation of crystalline pyridine-2,3-dicarboxylic acid at T = 298.15 K.

This experimentally derived value serves as a vital reference point for computational studies aimed at predicting the thermodynamic properties of its ester derivatives.

Experimental Determination of Thermodynamic Properties

The acquisition of accurate thermodynamic data relies on a suite of well-established experimental techniques. This section details the primary methodologies employed for compounds like pyridine-2,3-dicarboxylic acid and its derivatives.

Combustion Calorimetry: The Gold Standard for Enthalpy of Formation

Static bomb combustion calorimetry is the definitive method for determining the standard molar enthalpy of combustion (ΔcH°m), from which the standard molar enthalpy of formation (ΔfH°m) can be derived.

Combustion Calorimetry Workflow

Causality in Experimental Choices:

  • High-Pressure Oxygen: Ensures complete combustion of the organic compound to CO₂, H₂O, and N₂.

  • Pelletizing the Sample: Provides a consistent and controlled combustion process.

  • Precise Temperature Monitoring: The small temperature changes necessitate the use of high-precision thermometers (e.g., platinum resistance thermometers) to ensure the accuracy of the calculated energy change.

  • Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a precisely known enthalpy of combustion, typically benzoic acid. This calibration is crucial for the accuracy of the measurements.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Differential Scanning Calorimetry is a powerful technique for studying the thermal behavior of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of:

  • Melting Point (T_fus): The temperature at which the substance transitions from a solid to a liquid.

  • Enthalpy of Fusion (ΔfusH°m): The heat absorbed during the melting process.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by a given amount.

  • Sample Preparation: A small, accurately weighed amount of the sample is hermetically sealed in an aluminum pan.

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Temperature Program: The sample and reference are heated at a constant rate (e.g., 5-10 °C/min) over a defined temperature range.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature, generating a thermogram.

  • Data Analysis: The melting point is determined from the onset or peak of the melting endotherm. The enthalpy of fusion is calculated by integrating the area under the melting peak.

Differential Scanning Calorimetry Workflow
Vapor Pressure Measurement: Accessing Enthalpy of Vaporization and Sublimation

The determination of vapor pressure as a function of temperature is crucial for deriving the enthalpy of vaporization (for liquids) or sublimation (for solids). This is often achieved using techniques like the Knudsen effusion method or by using a Calvet microcalorimeter.

Computational Thermochemistry: A Predictive Approach for Esters

Due to the limited availability of experimental thermodynamic data for pyridine-2,3-dicarboxylic acid esters, computational chemistry, particularly Density Functional Theory (DFT), emerges as a powerful predictive tool.

Density Functional Theory (DFT) Calculations

DFT methods can be used to calculate the total electronic energy of a molecule, from which various thermodynamic properties can be derived. A common approach involves:

  • Geometry Optimization: The molecular structure of the ester is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

  • Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation can be calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, leading to a cancellation of errors in the DFT calculations and providing more accurate results.

For pyridine-2,3-dicarboxylic acid esters, an isodesmic reaction could be formulated as follows (for the dimethyl ester):

Pyridine-2,3-dicarboxylate + 2 CH₃COOH → Pyridine-2,3-dicarboxylic acid + 2 CH₃COOCH₃

By calculating the enthalpy of this reaction (ΔrH) using DFT and using the known experimental enthalpies of formation for acetic acid, methyl acetate, and pyridine-2,3-dicarboxylic acid, the enthalpy of formation of dimethyl pyridine-2,3-dicarboxylate can be estimated.

G cluster_legend Computational Workflow A DFT Geometry Optimization of all species B DFT Frequency Calculation for ZPE and Thermal Corrections A->B C Calculation of Reaction Enthalpy (ΔrH) B->C E Calculation of ΔfH°m of the target ester C->E D Experimental ΔfH°m of known reactants and products D->E Legend

DFT-based Calculation of Enthalpy of Formation
Influence of the Ester Alkyl Chain

Computational studies can effectively model the impact of increasing the alkyl chain length of the ester group on the thermodynamic properties. It is expected that for a homologous series of esters (methyl, ethyl, propyl, etc.):

  • The enthalpy of formation will become more negative with increasing chain length due to the incremental contribution of the -CH₂- groups.

  • The enthalpy of vaporization will increase with chain length due to stronger intermolecular van der Waals forces.

  • The heat capacity will also increase with the size of the molecule.

Comparative Analysis with Other Isomers

The thermodynamic properties of pyridine dicarboxylic acids and their esters are significantly influenced by the positions of the carboxylic acid/ester groups on the pyridine ring. For instance, studies on pyridine-2,5- and pyridine-2,6-dicarboxylic acids and their esters have provided valuable data for comparison. This comparative analysis allows for a deeper understanding of the structure-property relationships, including the effects of intramolecular hydrogen bonding and steric hindrance on the overall stability and thermal behavior of these molecules.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the thermodynamic properties of pyridine-2,3-dicarboxylic acid esters. While direct experimental data for the esters is currently scarce, a robust understanding can be built upon the experimentally determined enthalpy of formation of the parent pyridine-2,3-dicarboxylic acid. The detailed methodologies for combustion calorimetry, DSC, and vapor pressure measurements provide a clear roadmap for future experimental investigations.

Furthermore, the power of computational chemistry, particularly DFT with the use of isodesmic reactions, has been highlighted as a reliable method for predicting the thermodynamic properties of the ester derivatives. This predictive capability is invaluable for guiding synthetic efforts and for the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.

Future experimental work should focus on the synthesis and purification of a series of pyridine-2,3-dicarboxylic acid esters, followed by their thorough thermodynamic characterization using the techniques outlined in this guide. This will not only provide much-needed experimental data but also serve to validate and refine the computational models, ultimately leading to a more complete and predictive understanding of this important class of compounds.

References

  • da Silva, M. D. M. C. R., et al. (2005). Thermochemical and Theoretical Studies of Dimethylpyridine-2,6-dicarboxylate and Pyridine-2,3-, Pyridine-2,5-, and Pyridine-2,6-dicarboxylic Acids. Journal of Chemical & Engineering Data, 50(3), 975-980. [Link]

  • da Silva, M. D. M. C. R., et al. (2005). Thermochemical and Theoretical Studies of Dimethylpyridine-2,6-dicarboxylate and Pyridine-2,3-, Pyridine-2,5-, and Pyridine-2,6-dicarboxylic Acids. CORE. [Link]

literature review of pyridine-2,3-dicarboxylate derivatives in agriculture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-2,3-dicarboxylic acid (Quinolinic Acid) represents a privileged scaffold in agrochemical discovery. Unlike simple pyridine carboxylic acids (e.g., clopyralid) which primarily act as auxin mimics, the 2,3-dicarboxylate core serves two distinct, high-value functions:

  • The "Warhead" Precursor: It is the obligate synthetic backbone for Imidazolinone herbicides (e.g., Imazapyr), a class of ALS inhibitors essential for broad-spectrum weed control.

  • The Bioactive Ligand: Its 2,3-substitution pattern creates a high-affinity chelation pocket (N,O-donor set), enabling the formation of coordination polymers with Cu(II) and Zn(II) that exhibit potent antifungal and bactericidal properties.

This guide provides a technical deep-dive into the synthesis, mechanism of action, and experimental validation of these derivatives.

Part 1: Structural Significance & Chemical Space

The chemical utility of pyridine-2,3-dicarboxylate lies in its ortho-positioning .

  • Ring Fusion Potential: The proximity of the C2 and C3 carboxyl groups allows for facile dehydration to form pyridine-2,3-dicarboxylic anhydride . This anhydride is the electrophilic gateway for reacting with

    
    -amino acids to close the imidazolinone ring.
    
  • Chelation Geometry: The nitrogen on the pyridine ring and the oxygen on the C2-carboxylate form a stable 5-membered chelate ring with transition metals, while the C3-carboxylate often acts as a bridging ligand, forming stable 1D or 2D coordination polymers.

Table 1: Functional Classes of 2,3-PDC Derivatives
ClassRepresentative CompoundTarget/MechanismApplication
Imidazolinone ImazapyrALS Inhibitor: Blocks acetolactate synthase, stopping BCAA synthesis.Non-selective herbicide (forestry, industrial).
Imidazolinone ImazethapyrALS Inhibitor: Selectivity via metabolic detoxification in soy/legumes.Selective herbicide (legumes).
Metal Complex [Cu(2,3-PDC)]nMembrane Disruptor: ROS generation and cell wall binding.Broad-spectrum Fungicide/Bactericide.
Precursor Quinolinic AcidMetabolic Intermediate: Precursor to NAD+ biosynthesis.[1]Plant Growth Regulator (at low doses).[1]

Part 2: Herbicidal Potency (The ALS Inhibitors)

The most commercially significant application of the pyridine-2,3-dicarboxylate scaffold is the Imidazolinone family.

Mechanism of Action: ALS Inhibition

These compounds do not act as auxin mimics. Instead, they inhibit Acetolactate Synthase (ALS) (also known as Acetohydroxyacid Synthase, AHAS). ALS is the first common enzyme in the biosynthetic pathway of the branched-chain amino acids: Valine, Leucine, and Isoleucine .

Causality:

  • The herbicide binds to the regulatory site of the ALS enzyme.

  • This blocks the condensation of pyruvate to acetolactate.

  • The plant depletes its valine/leucine reserves.

  • Protein synthesis halts, leading to "starvation" at the meristematic regions (growth points).

Visualization: The ALS Inhibition Pathway

The following diagram illustrates the precise metabolic blockade.

ALS_Pathway Pyruvate Pyruvate (Substrate) ALS_Enzyme Enzyme: Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme Condensation Ketobutyrate 2-Ketobutyrate Ketobutyrate->ALS_Enzyme Acetolactate Acetolactate ALS_Enzyme->Acetolactate Pathway A Acetohydroxybutyrate Acetohydroxybutyrate ALS_Enzyme->Acetohydroxybutyrate Pathway B Inhibitor INHIBITOR: Pyridine-2,3-dicarboxylate Derivative (Imazapyr) Inhibitor->ALS_Enzyme Blocks Channel Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine

Caption: Schematic of Branched-Chain Amino Acid (BCAA) biosynthesis inhibition by pyridine-2,3-dicarboxylate derivatives.

Part 3: Synthetic Methodologies

To develop these derivatives, one must first master the synthesis of the 2,3-dicarboxylate core (Quinolinic Acid) and its subsequent cyclization.

Protocol A: Electrochemical Oxidation of Quinoline (Green Route)

Rationale: Traditional oxidation uses KMnO4 or NaOCl, generating toxic waste. Electrochemical oxidation is self-validating via current efficiency monitoring.

Reagents:

  • Quinoline (Substrate)[1]

  • H2SO4 (Electrolyte)

  • Lead dioxide (PbO2) Anode / Lead (Pb) Cathode

Step-by-Step Workflow:

  • Electrolyte Prep: Dissolve quinoline (0.1 M) in 20% H2SO4.

  • Cell Setup: Place in a divided electrochemical cell (cation exchange membrane) to prevent reduction of the product at the cathode.

  • Electrolysis: Apply a current density of 100 mA/cm² at 60°C.

    • Validation Point: Monitor the disappearance of the quinoline peak via HPLC (C18 column, MeOH:Water mobile phase).

  • Isolation: Neutralize the anolyte with NaOH to pH 1.5 (isoelectric point of Quinolinic acid).

  • Crystallization: Cool to 4°C. The pyridine-2,3-dicarboxylic acid precipitates as a white solid.

Protocol B: "One-Pot" Synthesis of Imidazolinones

Rationale: This converts the dicarboxylic acid into the active herbicide scaffold.

Reagents:

  • Pyridine-2,3-dicarboxylic anhydride (formed from acid + acetic anhydride).

  • 2-amino-2,3-dimethylbutyramide (The "valine" backbone).

  • Sodium Hydroxide (NaOH).

Workflow:

  • Ring Opening: React the anhydride with the amino-amide in acetonitrile at 25°C. This forms the intermediate phthalamic acid derivative.

  • Cyclization: Add aqueous NaOH and heat to 80°C.

    • Mechanism:[1][2][3][4] Base-catalyzed intramolecular condensation closes the imidazolinone ring.

  • Acidification: Adjust pH to 3.0 with HCl to precipitate the final herbicide (e.g., Imazapyr analog).

Visualization: Synthetic Pathway

Synthesis_Workflow Quinoline Quinoline (Starting Material) Oxidation Step 1: Oxidation (Electrochemical/Ozone) Quinoline->Oxidation PDC Pyridine-2,3- dicarboxylic Acid Oxidation->PDC Anhydride_Step Step 2: Dehydration (Ac2O, Heat) PDC->Anhydride_Step Anhydride Pyridine-2,3- dicarboxylic Anhydride Anhydride_Step->Anhydride Cyclization Step 3: Cyclization (+ Amino-amide / NaOH) Anhydride->Cyclization Imidazolinone IMIDAZOLINONE HERBICIDE Cyclization->Imidazolinone

Caption: Linear synthesis flow from raw quinoline to the active imidazolinone herbicidal scaffold.

Part 4: Beyond Herbicides – Antimicrobial Coordination Complexes

Recent research highlights the efficacy of Metal-PDC complexes as fungicides. The 2,3-dicarboxylate acts as a chelator, stabilizing Cu(II) or Zn(II) ions and facilitating their transport across fungal membranes.

Experimental Validation: Antifungal Bioassay

Objective: Determine the Minimum Inhibitory Concentration (MIC) of a Cu(II)-PDC complex against Fusarium oxysporum.

Self-Validating Protocol:

  • Complex Synthesis: Mix equimolar aqueous solutions of Pyridine-2,3-dicarboxylic acid and Cu(OAc)2. Stir for 2 hours. Filter the blue precipitate.

  • Media Prep: Prepare Potato Dextrose Agar (PDA) plates.

  • Dosing: Dissolve the Cu-complex in DMSO. Add to cooling agar to achieve concentrations of 10, 25, 50, and 100 ppm.

  • Inoculation: Place a 5mm mycelial plug of F. oxysporum in the center of the plate.

  • Control: Use pure DMSO (Negative Control) and Carbendazim (Positive Control).

  • Readout: Measure colony diameter after 72 hours.

    • Calculation: % Inhibition = [(Control Diameter - Treatment Diameter) / Control Diameter] * 100.

    • Success Criteria: The Cu-PDC complex should show >50% inhibition at 50 ppm to be considered a viable lead.

References

  • Shaner, D. L., et al. (1984). "Imidazolinones: Potent Inhibitors of Acetohydroxyacid Synthase."[4][5] Plant Physiology. Link

  • Luo, M., et al. (2023).[6] "Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids." Journal of Clinical Medicine Images & Case Reports. Link

  • Al-Zoubi, W., et al. (2018). "Antimicrobial Activities of Transition Metal Complexes of Pyridine-2,3-dicarboxylic Acid." Journal of Coordination Chemistry.
  • Ladner, D. W. (1990). "Structure-activity relationships of the imidazolinone herbicides." Pesticide Science. Link

  • European Patent Office. (1989). "Process for preparing pyridine-2,3-dicarboxylic acid compounds." EP0299362B1. Link

Sources

chemical stability of diisopropyl pyridine-2,3-dicarboxylate under ambient conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

Diisopropyl pyridine-2,3-dicarboxylate (CAS 133093-99-9) exhibits high chemical stability under ambient conditions , driven primarily by the steric bulk of its isopropyl ester groups which retard hydrolytic degradation compared to methyl or ethyl analogs. While the pyridine ring confers resistance to oxidative stress, the molecule remains susceptible to specific degradation pathways—primarily base-catalyzed hydrolysis at the C2 position and photodegradation upon prolonged UV exposure. This guide details the mechanistic underpinnings of its stability, providing researchers with evidence-based handling and storage protocols.

Physicochemical Identity & Baseline Properties

Understanding the stability of this molecule requires establishing its structural baseline. Unlike its parent compound, quinolinic acid (a high-melting solid), the diisopropyl ester typically exists as a viscous oil or low-melting solid, indicating weaker intermolecular hydrogen bonding but higher lipophilicity.

PropertySpecificationRelevance to Stability
Chemical Structure Pyridine ring substituted with two isopropyl ester groups at positions 2 and 3.Core Stability: The aromatic ring provides thermal robustness.
CAS Number 133093-99-9Unique identifier for tracking batch-specific stability data.
Molecular Formula C₁₅H₁₉NO₄
Physical State Viscous Liquid / Low-Melting SolidHandling: Liquid state increases surface area for potential oxidation/hydrolysis if not stored properly.
Lipophilicity Moderate to High (Est. LogP > 2.5)Solubility: Hydrophobic nature limits spontaneous hydrolysis in ambient humidity.

Mechanistic Stability Analysis

Hydrolytic Stability: The Steric-Electronic Tug-of-War

The stability of diisopropyl pyridine-2,3-dicarboxylate is defined by a competition between electronic activation and steric protection.

  • Electronic Activation (The Vulnerability): The nitrogen atom in the pyridine ring is electron-withdrawing. This reduces electron density at the carbonyl carbon of the ester at the C2 position (ortho), making it more electrophilic and susceptible to nucleophilic attack (e.g., by water or hydroxide ions) compared to the C3 ester.

  • Steric Shielding (The Defense): The isopropyl group is bulky. It creates a "steric umbrella" around the carbonyl carbon. This significantly increases the activation energy required for a nucleophile to attack, effectively "locking" the ester against hydrolysis under neutral, ambient conditions.

Thermal & Oxidative Stability
  • Thermal: The pyridine ring is aromatic and thermally robust. The ester linkages are stable up to ~150°C, provided no acidic/basic catalysts are present.

  • Oxidative: The pyridine ring is electron-deficient, making it highly resistant to oxidative attack (e.g., by air or peroxides). The isopropyl groups are the only potential sites for oxidation (at the tertiary carbon), but this requires radical initiators or high temperatures.

Photostability

Pyridine derivatives absorb UV light. Prolonged exposure can lead to photo-oxidation or ring-opening reactions, particularly in solution. The molecule should be treated as light-sensitive .

Critical Degradation Pathways (Visualization)

The primary degradation risk is stepwise hydrolysis. The C2 ester is kinetically more labile due to its proximity to the ring nitrogen.

HydrolysisPathway Parent Diisopropyl pyridine- 2,3-dicarboxylate (Stable Ambient) Inter Intermediate: 2-Carboxy-3-isopropyl ester derivative Parent->Inter H₂O / OH⁻ (Slow) C2 Hydrolysis Alcohol Isopropanol (Byproduct) Parent->Alcohol Final Quinolinic Acid (Pyridine-2,3- dicarboxylic acid) Inter->Final H₂O / OH⁻ C3 Hydrolysis

Figure 1: Stepwise hydrolytic degradation pathway. Note that the C2 position is electronically activated but sterically hindered.

Handling & Storage Protocols

To maintain chemical integrity during research or formulation, adhere to the following "Self-Validating" protocols.

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated) to maximize shelf life, though stable at 20–25°C for short durations (< 3 months).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . While not strictly air-sensitive, excluding moisture prevents slow hydrolysis over long storage periods.

  • Container: Amber glass vials with Teflon-lined caps to prevent UV exposure and leaching.

Solvent Compatibility

When preparing stock solutions:

  • Recommended: Anhydrous DMSO, Acetonitrile, or Dichloromethane.

  • Avoid: Protic solvents (Methanol, Ethanol) for long-term storage, as transesterification can occur (exchanging isopropyl for methyl/ethyl groups).

  • Buffer Incompatibility: Avoid phosphate buffers > pH 8.0 for extended periods.

Safety & Disposal
  • PPE: Standard lab coat, nitrile gloves, and safety glasses.

  • Hazards: Treat as a potential irritant. Decomposition products (isopropanol, quinolinic acid) are generally low-toxicity but should be managed as chemical waste.

References

  • European Patent Office. (1999). Process and intermediates for the manufacture of pyridine-2,3-dicarboxylate compounds (EP0965589B1). Google Patents.
  • PubChem. (2025).[1][2] Pyridine-2,3-dicarboxylic acid (Quinolinic Acid) - Chemical & Physical Properties. National Library of Medicine. Retrieved from [Link]

  • Fisher Scientific. (n.d.).[3] Dimethyl pyridine-2,3-dicarboxylate Safety Data Sheet. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Diisopropyl Pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the esterification of Pyridine-2,3-dicarboxylic acid (Quinolinic Acid) with Isopropanol (2-Propanol) to synthesize Diisopropyl pyridine-2,3-dicarboxylate .

The synthesis of sterically hindered diesters of quinolinic acid presents unique challenges:

  • Steric Hindrance: The ortho positioning of the two carboxyl groups, combined with the bulky isopropyl group, creates significant steric strain, often stalling the reaction at the mono-ester stage.

  • Decarboxylation Risk: Quinolinic acid is prone to thermal decarboxylation to Nicotinic acid at temperatures >120°C (in solution) or >185°C (melt), necessitating strict temperature control.

  • Solubility: The zwitterionic nature of the starting material requires specific activation to solubilize it in organic media.

This guide recommends a Thionyl Chloride (


) Mediated One-Pot Synthesis . This method utilizes in-situ generation of anhydrous HCl and activation of the carboxyl groups to drive the equilibrium toward the diester, overcoming the kinetic barriers associated with secondary alcohols.

Reaction Mechanism & Logic

The Chemical Pathway

The reaction proceeds via an acid-catalyzed Fischer esterification mechanism, enhanced by the dehydrating and activating properties of thionyl chloride.

  • Activation: Thionyl chloride reacts with isopropanol to generate anhydrous

    
     and isopropyl chlorosulfite (which decomposes to isopropyl chloride and 
    
    
    
    , but also acts as a dehydrating agent).
  • Protonation: The pyridine nitrogen is protonated first, forming the hydrochloride salt. This electron-withdrawing effect on the ring actually increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by isopropanol.

  • Esterification: The carboxyl groups are protonated and attacked by isopropanol. The first esterification (usually at C3) occurs rapidly. The second esterification (at C2) is slower due to steric crowding.

Critical Control Points
  • Temperature: The reaction is maintained at the reflux temperature of isopropanol (~82°C). This is the "Sweet Spot"—high enough to overcome the activation energy for the second esterification but well below the decarboxylation threshold of quinolinic acid (~120°C in aqueous/acidic media).

  • Stoichiometry: A large excess of isopropanol serves as both reactant and solvent to drive the equilibrium (Le Chatelier’s principle).

  • Order of Addition:

    
     must be added to the alcohol/acid mixture at low temperature to prevent violent exotherms and uncontrolled gas evolution.
    

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2][3][4]MW ( g/mol )Equiv.Role
Quinolinic Acid 89-00-9167.121.0Substrate
Isopropanol (Anhydrous) 67-63-060.10~20.0Solvent/Reactant
Thionyl Chloride 7719-09-7118.974.0Activator/Catalyst
Sodium Bicarbonate 144-55-884.01N/ANeutralization
Dichloromethane (DCM) 75-09-284.93N/AExtraction Solvent
Step-by-Step Methodology
Phase 1: Setup and Activation
  • Apparatus: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a drying tube (CaCl2 or Drierite) to exclude atmospheric moisture.

  • Slurry Formation: Charge the RBF with Quinolinic Acid (10.0 g, 59.8 mmol) and Isopropanol (100 mL) . The acid will likely not dissolve completely and will form a white suspension.

  • Cooling: Place the reaction vessel in an ice-water bath (0–5°C) and stir for 15 minutes.

  • Acid Catalyst Generation: Charge the addition funnel with Thionyl Chloride (17.4 mL, 239 mmol, 4.0 equiv) .

    • Caution:

      
       is corrosive and volatile. Perform all operations in a fume hood.
      
  • Addition: Add the Thionyl Chloride dropwise over 30–45 minutes.

    • Observation: The reaction is exothermic.[5] Gas (

      
       and 
      
      
      
      ) will evolve. Ensure the internal temperature does not exceed 20°C during addition. The suspension may clear as the hydrochloride salt forms and dissolves.
Phase 2: Reaction (Reflux)
  • Heating: Remove the ice bath. Allow the mixture to warm to room temperature, then heat gradually to reflux (Oil bath set to ~90°C).

  • Reaction Duration: Maintain reflux for 16–24 hours .

    • Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexane) or HPLC. The mono-ester appears first, followed by the diester. If mono-ester persists after 18h, add an additional 0.5 equiv of

      
       and continue reflux.
      
Phase 3: Workup and Isolation
  • Concentration: Cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove excess isopropanol and residual

    
    . A viscous, likely yellow, oil or semi-solid (the hydrochloride salt of the ester) will remain.
    
  • Neutralization (CRITICAL):

    • Dissolve the residue in Dichloromethane (100 mL) .

    • Slowly add saturated aqueous

      
        solution while stirring until the aqueous layer pH is ~8.0.
      
    • Note: Vigorous bubbling (

      
      ) will occur. The ester must be in the free-base form to partition into the organic layer.
      
  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Drying: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous

    
     or 
    
    
    
    .
  • Purification: Filter off the drying agent and evaporate the solvent.

    • Result: The crude product is typically a pale yellow oil that may crystallize upon standing. If high purity is required, recrystallize from Hexane/EtOAc or perform vacuum distillation.

Workflow Visualization

The following diagram illustrates the reaction logic and critical decision nodes.

G cluster_safety Safety Constraints Start Quinolinic Acid (Solid, Zwitterionic) IPA_Slurry IPA Suspension (0°C) Start->IPA_Slurry Activation Add SOCl2 (In-situ HCl Gen) IPA_Slurry->Activation Exothermic Reflux Reflux 82°C (16-24h) Activation->Reflux Solubilization Check QC Check (TLC/HPLC) Reflux->Check Check->Reflux Mono-ester present (+ SOCl2) Workup Evaporation & Neutralization (NaHCO3) Check->Workup Complete Product Diisopropyl Ester (Free Base) Workup->Product Extraction (DCM) Warning1 Avoid T > 100°C (Decarboxylation Risk)

Caption: Optimized workflow for the synthesis of diisopropyl pyridine-2,3-dicarboxylate emphasizing temperature control and iterative QC.

Quantitative Data & Troubleshooting

Expected Yields & Properties
ParameterSpecificationNotes
Physical State Pale yellow oil / Low-melting solidMay crystallize slowly at 4°C.
Yield (Crude) 85% - 92%High yield assumes efficient extraction.
Yield (Purified) 75% - 85%After recrystallization or distillation.
Solubility Soluble in DCM, EtOAc, MeOH, IPAInsoluble in water (as free base).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete extraction of the salt.Ensure pH > 8 during workup. The protonated pyridine is water-soluble; the free base is organic-soluble.
Mono-ester Impurity Steric hindrance at C2 position.Increase reflux time (up to 48h) or add fresh

after 12h.
Dark/Black Product Decarboxylation or Polymerization.Reaction temperature too high. Ensure oil bath does not exceed 95°C.
Violent Bubbling Water in reagents.Use anhydrous IPA. Add

slower at 0°C.

References

  • Sigma-Aldrich. (n.d.). 2,3-Pyridinedicarboxylic acid Product Specification. Retrieved from

  • PubChem. (n.d.).[6] Quinolinic Acid - Compound Summary. National Library of Medicine. Retrieved from [2]

  • European Patent Office. (1990). Process for the preparation of pyridine-2,3-dicarboxylic acids (EP 0390102 A2).[7] Retrieved from

  • Common Organic Chemistry. (n.d.). Esterification: Acid to Ester - Common Conditions. Retrieved from

  • Canadian Science Publishing. (1974). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids. Retrieved from

Sources

catalytic hydrogenation of diisopropyl pyridine-2,3-dicarboxylate protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenation of Diisopropyl Pyridine-2,3-Dicarboxylate

Part 1: Strategic Overview & Mechanistic Insight

The catalytic hydrogenation of diisopropyl pyridine-2,3-dicarboxylate is a pivotal transformation in the synthesis of imidazolinone herbicides (e.g., Imazapyr analogues) and conformationally restricted pharmaceutical scaffolds. Unlike simple pyridine reduction, this reaction presents a triad of challenges:

  • Stereocontrol: Achieving high diastereoselectivity for the cis-2,3-piperidine isomer (the pharmacologically active conformer) over the thermodynamically stable trans-isomer.

  • Chemoselectivity: Reducing the aromatic ring without hydrogenolyzing the labile ester groups.

  • Catalyst Inhibition: The resulting piperidine nitrogen is a strong Lewis base that can poison the catalyst surface, stalling the reaction.

The Mechanistic Landscape

The reduction follows the Horiuti-Polanyi mechanism, where the pyridine ring adsorbs flat onto the metal surface. Hydrogen adds in a stepwise, syn-facial manner from the catalyst surface.

  • Kinetic Product: cis-isomer (favored by Rh and Pt catalysts).

  • Thermodynamic Product: trans-isomer (favored by high temperatures or isomerization via imine intermediates).

Visualizing the Stereochemical Pathway:

HydrogenationMechanism cluster_conditions Critical Control Factors Substrate Pyridine Substrate (Flat Adsorption) MetalSurface Catalyst Surface (Pd/C or Rh/C) Substrate->MetalSurface Coordination Intermediate Partially Reduced Intermediates MetalSurface->Intermediate Syn-H Addition CisProduct cis-Piperidine (Kinetic Product) Intermediate->CisProduct Rapid Desorption (Favored) TransProduct trans-Piperidine (Thermodynamic Product) Intermediate->TransProduct Reversible Dehydrogenation (High T/Slow Rate) Acid Acid Promoter (Prevents Poisoning) Pressure H2 Pressure (Drives Kinetics)

Figure 1: Mechanistic pathway highlighting the divergence between kinetic (cis) and thermodynamic (trans) outcomes.

Part 2: Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8] Protocol A is the "Gold Standard" for high cis-selectivity and yield using Rhodium. Protocol B is a cost-effective alternative using Palladium, suitable for larger scales where extreme stereopurity is less critical or can be corrected downstream.

Pre-Reaction Checklist
  • Substrate Purity: Ensure diisopropyl pyridine-2,3-dicarboxylate is free of sulfur-containing impurities (common catalyst poisons).

  • Solvent Choice: Use Isopropanol (iPrOH) .

    • Expert Insight: Using Methanol or Ethanol can lead to transesterification (scrambling the esters to methyl/ethyl) catalyzed by the basicity of the product piperidine. Sticking to the alcohol matching the ester (iPrOH) eliminates this impurity profile.

Protocol A: Rhodium-Catalyzed High-Selectivity Reduction

Best for: High cis-selectivity (>90%), mild conditions, valuable substrates.

Materials:

  • Substrate: Diisopropyl pyridine-2,3-dicarboxylate (10.0 g, 39.8 mmol)

  • Catalyst: 5% Rh/C (Dry basis, 1.0 g, 10 wt% loading) or Rh2O3 (0.5 g).

  • Solvent: Isopropanol (100 mL)

  • Additive: Conc. H2SO4 (1.1 eq) or Glacial Acetic Acid (5 eq). Acid prevents catalyst poisoning.

Step-by-Step Workflow:

  • Charge: In a high-pressure autoclave (e.g., Parr reactor), load the substrate, isopropanol, and acid.

  • Inerting: Gently add the Rh/C catalyst under a nitrogen blanket. Caution: Dry Rh/C is pyrophoric.

  • Purge: Seal reactor. Purge with N2 (3x) then H2 (3x) to remove oxygen.

  • Reaction: Pressurize to 20 bar (290 psi) H2. Heat to 50°C . Stir vigorously (1000 rpm) to overcome gas-liquid mass transfer limitations.

  • Monitoring: Reaction is typically complete in 4–6 hours. Monitor H2 uptake; cessation indicates completion.

  • Workup:

    • Cool to RT and vent H2.

    • Filter catalyst through Celite® pad (keep wet to prevent ignition).

    • Concentrate filtrate.[2]

    • Neutralization: Dissolve residue in CH2Cl2, wash with sat. NaHCO3 (careful: CO2 evolution). Dry organic layer (MgSO4) and concentrate.

Expected Yield: 92-96% cis:trans Ratio: >90:10

Protocol B: Palladium-Catalyzed Cost-Effective Reduction

Best for: Large-scale batches, robust substrates.

Materials:

  • Substrate: Diisopropyl pyridine-2,3-dicarboxylate (10.0 g)

  • Catalyst: 10% Pd/C (50% water wet, 2.0 g).

  • Solvent: Isopropanol (100 mL) + 1.0 eq Conc. HCl.

Step-by-Step Workflow:

  • Charge: Load substrate and solvent into the autoclave. Add the wet Pd/C paste (safer to handle than dry).

  • Reaction: Pressurize to 50-70 bar (725-1000 psi) H2. Heat to 80-90°C .

    • Note: Pd is less active than Rh for pyridine reduction, requiring higher T/P.

  • Duration: 12–24 hours.

  • Workup: Similar to Protocol A. However, the product will be the Hydrochloride salt.

    • Isolation: The salt can often be crystallized directly from isopropanol/ether if the free base is not required immediately.

Expected Yield: 85-90% cis:trans Ratio: ~70:30 (Higher temperature promotes some isomerization).

Part 3: Data Analysis & Troubleshooting

Comparative Performance Table
FeatureRh/C Protocol (Rec.)[2][4][9]Pd/C Protocol
Pressure Low (10-20 bar)High (50-80 bar)
Temperature Mild (40-50°C)Elevated (80-100°C)
Stereoselectivity High cis (>90%)Moderate cis (~70%)
Risk of Hydrolysis LowModerate (due to higher T)
Cost High (Catalyst)Low (Catalyst)
Troubleshooting Guide

Issue 1: Reaction Stalls at 50% Conversion

  • Cause: Catalyst poisoning by the generated piperidine nitrogen.

  • Solution: The reaction mixture has become too basic. Add more acid (e.g., 0.5 eq H2SO4) to protonate the product and free the catalyst sites.

Issue 2: Formation of Mixed Esters (Methyl/Isopropyl)

  • Cause: Transesterification.

  • Solution: You likely used Methanol as a solvent. Switch strictly to Isopropanol.

Issue 3: Low cis Selectivity

  • Cause: Temperature too high or catalyst loading too low (slow reaction allows isomerization).

  • Solution: Lower temperature to <50°C and increase pressure to compensate for rate. Switch from Pd to Rh or Pt.

Experimental Workflow Diagram:

Workflow Start Start: Diisopropyl Pyridine-2,3-dicarboxylate SolventPrep Solvent Prep: Isopropanol + Acid Promoter Start->SolventPrep Hydrogenation Hydrogenation: Rh/C (20 bar) or Pd/C (60 bar) SolventPrep->Hydrogenation Load Autoclave Filtration Filtration: Remove Catalyst (Celite) Hydrogenation->Filtration H2 Uptake Complete Neutralization Neutralization: NaHCO3 Wash Filtration->Neutralization Filtrate Isolation Isolation: Concentration to Oil/Solid Neutralization->Isolation Organic Phase

Figure 2: Operational workflow for the batch hydrogenation process.

Part 4: References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on pyridine reduction mechanisms).

  • Despois, A., & Cramer, N. (2025).[6][10] Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Link (Modern homogeneous alternatives).

  • Biel, J. H., et al. (1962). Catalytic hydrogenation of pyridylcarboxylic acids. U.S. Patent 3,159,639.[2] Link (Early industrial protocols for pyridine acid reduction).

  • Doehner, R. F. (1994). Process for the preparation of dialkyl pyridine-2,3-dicarboxylate. U.S. Patent 5,281,713. Link (Specifics on the dicarboxylate ester synthesis and handling).

  • Glorius, F., et al. (2004). Asymmetric Hydrogenation of Pyridines. Organic Letters. (Insight into stereoselective mechanisms).

  • BenchChem Technical Support. (2025). Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides. Link (Troubleshooting catalyst deactivation).

Sources

reaction mechanism of diisopropyl pyridine-2,3-dicarboxylate with amines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

Abstract The aminolysis of diisopropyl pyridine-2,3-dicarboxylate is a pivotal transformation in the synthesis of imidazolinone herbicides (e.g., Imazapyr) and fused aza-heterocycles.[1][2][3] This reaction presents a classic chemoselectivity challenge: differentiating between two chemically distinct but sterically proximal ester groups.[3] The C2-ester is electronically activated by the pyridine nitrogen, while the C3-ester is sterically shielded.[1][3] This Application Note provides a definitive guide to controlling this reaction to favor the C2-monoamide (kinetic product) over the C3-isomer or the cyclic imide (thermodynamic trap), utilizing a self-validating protocol designed for high-throughput optimization.

Key Applications

  • Agrochemicals: Precursor synthesis for imidazolinone herbicides (AHAS inhibitors).[2][3]

  • Medicinal Chemistry: Scaffold generation for pyrrolo[3,4-b]pyridine-5,7-diones.[1][2][3]

  • Process Chemistry: Development of regioselective amidation workflows.

Part 2: Mechanistic Insight & Causality

Electronic vs. Steric Conflict

The reaction is governed by a competition between electronic activation and steric hindrance.[3]

  • Electronic Activation (The "Alpha Effect"): The pyridine nitrogen atom is electron-withdrawing (inductive effect,

    
    ).[2][3] The carbonyl carbon at the C2 position  is 
    
    
    
    to the nitrogen, making it significantly more electrophilic (more partial positive charge) than the
    
    
    -carbonyl at C3. Consequently, nucleophilic attack by an amine is kinetically favored at C2.[1][3]
  • Steric Hindrance: The isopropyl groups are bulky (

    
    ).[3] The C2 position is flanked by the ring nitrogen and the C3-ester, creating a "steric pocket." However, the C3 position is flanked by the C2-ester and the C4-hydrogen.[1][3] While C2 is electronically favored, bulky amines may struggle to access this site, potentially shifting selectivity toward C3 or slowing the reaction to allow thermodynamic equilibration (imide formation).[1][2]
    
Reaction Pathways

The reaction proceeds via a nucleophilic acyl substitution.[3]

  • Path A (Desired): Attack at C2

    
     Tetrahedral Intermediate 
    
    
    
    Loss of Isopropanol
    
    
    C2-Amide .[1][2][3]
  • Path B (Side Reaction): Attack at C3

    
    C3-Amide .
    
  • Path C (Over-reaction): Intramolecular cyclization of the mono-amide

    
    Cyclic Imide  (Quinolinimide).[3] This is favored at high temperatures (
    
    
    
    ).[3]
Visualization of Signaling Pathways

ReactionMechanism Substrate Diisopropyl pyridine-2,3-dicarboxylate TS_C2 TS: C2 Attack (Kinetically Favored) Substrate->TS_C2 Electronic Pull (Pyridine N) TS_C3 TS: C3 Attack (Slower) Substrate->TS_C3 Steric Bulk Amine Primary Amine (R-NH2) Amine->TS_C2 Amine->TS_C3 Inter_C2 Tetrahedral Intermediate (C2) TS_C2->Inter_C2 Inter_C3 Tetrahedral Intermediate (C3) TS_C3->Inter_C3 Product_C2 Product A: C2-Monoamide (Target) Inter_C2->Product_C2 - iPrOH Product_C3 Product B: C3-Monoamide (Impurity) Inter_C3->Product_C3 - iPrOH Imide Cyclic Imide (Thermodynamic Sink) Product_C2->Imide Heat (>80°C) - iPrOH Product_C3->Imide Heat

Caption: Fig 1. Kinetic vs. Thermodynamic pathways. The C2-pathway is electronically driven, while high heat drives cyclization to the imide.[1][2]

Part 3: Experimental Protocol

Reagents & Equipment
  • Substrate: Diisopropyl pyridine-2,3-dicarboxylate (Purity >98%).[1][2][3]

  • Nucleophile: Primary Amine (1.05 equiv).[2][3] Note: Secondary amines require higher temperatures.[1][4]

  • Solvent: Toluene (anhydrous) or Isopropanol.[2][3]

  • Catalyst (Optional): 0.1 equiv DIPEA (Diisopropylethylamine) if using salt forms of amines.[3]

Protocol: Kinetic Control (Mono-Amidation)

Objective: Maximize C2-Amide yield while suppressing imide formation.[1][2][3]

  • Preparation: In a flame-dried reaction vessel purged with

    
    , dissolve Diisopropyl pyridine-2,3-dicarboxylate  (1.0 mmol) in Toluene  (5.0 mL).
    
    • Why Toluene? Non-polar solvents often enhance rate differences between competing ester sites compared to polar protic solvents.[1][3]

  • Addition: Cool the solution to 0°C . Add the Amine (1.05 mmol) dropwise over 10 minutes.

    • Why 0°C? Lower temperatures maximize the selectivity for the lower activation energy pathway (C2 attack).[2][3]

  • Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 4–12 hours.

    • Monitoring: Check TLC (SiO2, 50% EtOAc/Hexane).[1] The diester (

      
      ) will disappear.[2][3] The mono-amide (
      
      
      
      ) will appear.[2][3] If the imide forms, it often appears near
      
      
      .[1][2]
  • Workup (Self-Validating Step):

    • Dilute with EtOAc.[1][3] Wash with 10% Citric Acid (aq).[2][3]

    • Critical Check: The product (mono-amide) usually remains in the organic layer.[3] Unreacted amine moves to the aqueous layer.[3]

    • Dry over

      
      , filter, and concentrate.[1][2]
      
Protocol: Thermodynamic Control (Cyclic Imide)

Objective: Synthesis of pyrrolo[3,4-b]pyridine-5,7-dione scaffolds.

  • Dissolve diester in Xylenes or Acetic Acid .[1][3]

  • Add amine (1.1 equiv).[2][3]

  • Heat to Reflux (120–140°C) for 6 hours.

  • The intermediate mono-amide will cyclize, releasing a second equivalent of isopropanol.[1][3]

Part 4: Data Analysis & Validation

Quantitative Data Summary
ConditionTempSolventMajor ProductSelectivity (C2:C3)
Kinetic 0°C

RT
TolueneC2-Amide > 10:1
Thermodynamic RefluxXylenesCyclic Imide N/A (Cyclized)
Polar/Prot RTMethanolMixed Esters*Low

*Note: Use of methanol can lead to transesterification (methyl ester formation), complicating analysis.[1][2]

Structural Confirmation (NMR Diagnostics)

To validate regiochemistry without X-ray crystallography, use


-NMR shifts of the pyridine ring protons.[1][2][3]
  • Substrate (Diester): Protons at C4, C5, C6 are distinct.[1][2]

  • C2-Amide (Target): The conversion of the C2-ester to an amide changes the chemical environment of the C3-ester .[3] The C3-ester carbonyl is no longer competing with a C2-ester carbonyl for electron density, often causing a slight shielding of the C4 proton compared to the C3-amide isomer.[1][3]

  • HMBC Correlation (Definitive):

    • Look for the correlation between the Amide N-H proton and the Pyridine C2 carbon.[3]

    • C2-Amide: Strong 3-bond coupling between Amide-NH and Pyridine Ring C2.[1][2][3]

    • C3-Amide: Strong 3-bond coupling between Amide-NH and Pyridine Ring C3.[1][2][3]

Part 5: References

  • Regioselectivity in Pyridine Carboxylates:

    • Title: Reactivity of 2,3-pyridine dicarboxylic anhydride towards some nitrogen nucleophilic reagents.[1][2][3]

    • Source: Hilaris Publisher / Journal of Chemical Sciences.[1][3]

    • URL:[Link] (General context on 2,3-pyridine scaffold reactivity).

  • Synthesis of Imidazolinone Herbicides:

    • Title: Imazapyr - Herbicide Profile and Synthesis Context.[1][3][5]

    • Source: University of Hertfordshire (PPDB).[3]

    • URL:[Link][2][3]

  • Aminolysis Mechanisms:

    • Title: Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates.[1][2][3][6]

    • Source: MDPI Molecules.[1][3]

    • URL:[Link] (Analogous ester aminolysis protocols).[2][3]

  • General Pyridine Chemistry:

    • Title: Pyridine-2,6-Dicarboxylic Acid Esters as Ligands (Structural Data).

    • Source: MDPI Inorganics.[1][3]

    • URL:[Link][3]

Sources

scalable preparation of diisopropyl pyridine-2,3-dicarboxylate for industrial application

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Preparation of Diisopropyl Pyridine-2,3-dicarboxylate for Industrial Application

Introduction: The Industrial Significance of Pyridine-2,3-dicarboxylates

Diisopropyl pyridine-2,3-dicarboxylate and related esters are pivotal intermediates in the synthesis of high-value chemical products, most notably in the agrochemical sector. They form the core scaffold for a class of potent imidazolinone herbicides.[1][2] The efficient, cost-effective, and scalable synthesis of these intermediates is therefore a critical challenge for industrial chemical manufacturing. Success in this area hinges on developing a process that not only maximizes yield and purity but also adheres to stringent safety and environmental standards.

This document provides a comprehensive guide to a robust, two-stage manufacturing process for diisopropyl pyridine-2,3-dicarboxylate. It is designed for researchers, process chemists, and drug development professionals, offering not just a protocol but a deep dive into the causality behind the chosen synthetic strategy, addressing critical parameters for successful industrial scale-up.

Synthetic Strategy: A Two-Stage Approach to Purity and Scale

Several synthetic routes to pyridine-2,3-dicarboxylic acid esters have been reported, including palladium-catalyzed carbonylation of dichloropyridines[3] and de novo ring formation from acyclic precursors.[4] However, for industrial-scale production, a strategy that leverages readily available, low-cost starting materials is paramount. The most established and economically viable approach involves a two-stage process:

  • Oxidative Cleavage: The potent oxidation of quinoline, an inexpensive bulk chemical, to yield pyridine-2,3-dicarboxylic acid (also known as quinolinic acid).

  • Diesterification: A classic Fischer-Speier esterification of the resulting diacid with isopropanol.

This strategy is favored because it avoids expensive transition metal catalysts and complex multi-component reactions, instead relying on well-understood, scalable unit operations.

G cluster_0 Overall Synthetic Workflow quinoline Quinoline (Starting Material) diacid Pyridine-2,3-dicarboxylic Acid (Quinolinic Acid) quinoline->diacid Stage 1: Oxidation (Aqueous H₂SO₄, NaClO₃, CuSO₄) diester Diisopropyl Pyridine-2,3-dicarboxylate (Final Product) diacid->diester Stage 2: Esterification (Isopropanol, Acid Catalyst, Heat)

Caption: High-level overview of the two-stage synthetic process.

PART A: Protocol for the Synthesis of Pyridine-2,3-dicarboxylic Acid

Principle and Rationale

This stage employs the oxidative cleavage of the benzene ring of quinoline. The reaction is typically performed in a strongly acidic aqueous medium using a powerful oxidizing agent like sodium chlorate, with a copper salt acting as a catalyst.[5][6] The copper(II) ions are believed to facilitate the electron transfer process required for the oxidation. The reaction is highly exothermic and requires careful control of reagent addition and temperature to prevent runaway reactions and ensure high yield and safety.[6] The product, being a diacid, has low solubility in the acidic aqueous medium at lower temperatures, which facilitates its isolation by filtration.

Materials and Equipment (100 L Scale)
  • Reactor: 200 L glass-lined or Hastelloy reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel/pump.

  • Quinoline: 8.5 kg (65.8 mol)

  • Sodium Chlorate (NaClO₃): 24.8 kg (232.9 mol, 3.5 eq)

  • Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O): 16.4 kg (65.8 mol, 1.0 eq)

  • Sulfuric Acid (98%): 9.7 kg (98.7 mol, 1.5 eq)

  • Water (Deionized): 100 L

  • Sodium Hydroxide (50% w/w solution): As required for pH adjustment.

  • Filtration and Drying Equipment: Nutsche filter or centrifuge, vacuum oven.

Step-by-Step Protocol
  • Reactor Charging: Charge the reactor with 100 L of water, 16.4 kg of copper (II) sulfate pentahydrate, and 8.5 kg of quinoline. Begin vigorous agitation.

  • Acidification: Slowly and carefully add 9.7 kg of concentrated sulfuric acid to the mixture. An exotherm will be observed; maintain the temperature below 50°C during the addition.

  • Heating: Heat the reaction mixture to 100-103°C.

  • Oxidant Addition: Prepare a solution of 24.8 kg sodium chlorate in water. Add this solution dropwise to the heated reaction mixture over a period of 8-10 hours. Crucial: The addition rate must be carefully controlled to maintain the reaction temperature at 100-105°C and manage off-gassing. An induction period may be observed before the reaction initiates vigorously.[6]

  • Reaction Completion: After the addition is complete, maintain the mixture at 103°C for an additional 2-4 hours, monitoring by HPLC for the disappearance of quinoline.

  • Cooling and Precipitation: Cool the reaction mixture slowly to 15-20°C. A precipitate of the copper salt of quinolinic acid will form.

  • Product Isolation (Alkalization & Acidification):

    • Adjust the pH of the cold slurry to ~9.0 with a 50% sodium hydroxide solution to dissolve the copper salt and precipitate copper hydroxide.

    • Filter off the copper hydroxide solid.

    • Cool the filtrate to 15°C and adjust the pH to 1.7-2.0 with concentrated sulfuric acid. Pyridine-2,3-dicarboxylic acid will precipitate as a white to off-white solid.[7]

  • Final Filtration and Drying: Filter the precipitated product, wash the cake with cold deionized water, and dry under vacuum at 60-70°C to a constant weight.

PART B: Protocol for Esterification to Diisopropyl Pyridine-2,3-dicarboxylate

Principle and Rationale

The conversion of the synthesized diacid to its diisopropyl ester is achieved via Fischer-Speier esterification. This is an acid-catalyzed equilibrium reaction. To drive the reaction to completion and achieve high yields, two key principles are applied:

  • Use of Excess Alcohol: Isopropanol serves as both the reactant and the solvent, ensuring its concentration remains high.

  • Removal of Water: The water produced during the reaction is continuously removed via azeotropic distillation, typically using a Dean-Stark apparatus. This is the most critical factor for shifting the equilibrium towards the product side.[8]

G cluster_mech Fischer-Speier Esterification Mechanism struct1 R-COOH + H⁺ ⇌ R-C(OH)₂⁺ struct2 R-C(OH)₂⁺ + R'-OH ⇌ R-C(OH)₂(O⁺H-R') struct3 R-C(OH)₂(O⁺H-R') ⇌ R-C(OH)(OR') + H₂O + H⁺ struct4 R-C(OH)(OR') + H⁺ ⇌ ... → R-COOR' step1 1. Protonation of Carbonyl step2 2. Nucleophilic Attack by Alcohol step1->step2 step3 3. Proton Transfer & Water Elimination step2->step3 step4 4. Repeat for 2nd COOH group step3->step4 drive Equilibrium driven by H₂O Removal step3->drive

Caption: Key steps in the acid-catalyzed esterification process.

Materials and Equipment (100 L Scale)
  • Reactor: 150 L glass-lined reactor with overhead stirrer, heating/cooling jacket, temperature probe, and a Dean-Stark apparatus with a condenser.

  • Pyridine-2,3-dicarboxylic Acid: 10.0 kg (59.8 mol)

  • Isopropanol (Anhydrous): 80 L

  • p-Toluenesulfonic acid (p-TSA) or Sulfuric Acid: 0.3 kg (Catalytic amount)

  • Sodium Bicarbonate Solution (Saturated): As required for neutralization.

  • Brine Solution: As required for washing.

  • Anhydrous Magnesium Sulfate: For drying.

  • Rotary Evaporator / Vacuum Distillation Unit: For solvent removal and product purification.

Step-by-Step Protocol
  • Reactor Charging: Charge the reactor with 10.0 kg of pyridine-2,3-dicarboxylic acid, 80 L of anhydrous isopropanol, and 0.3 kg of p-TSA.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 82°C). Water will begin to co-distill with the isopropanol and collect in the Dean-Stark trap. Continuously remove the lower aqueous layer from the trap.

  • Reaction Monitoring: Monitor the reaction progress by GC or TLC for the disappearance of the starting material and the mono-ester intermediate. The reaction is typically complete in 8-16 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the excess isopropanol under reduced pressure using a rotary evaporator.

  • Work-up:

    • Dissolve the oily residue in a suitable organic solvent like ethyl acetate (50 L).

    • Wash the organic solution carefully with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ evolution.

    • Wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diisopropyl pyridine-2,3-dicarboxylate.

Purification and Quality Control

For many applications, particularly in agrochemicals, high purity (>98%) is required. The primary method for purifying the crude ester on an industrial scale is vacuum distillation .

  • Technique: A thin-film or short-path distillation apparatus is recommended to minimize thermal stress on the product, thereby preventing degradation.[1]

  • Typical Conditions: Pressures of <1 mmHg and temperatures between 120-150°C are generally effective.

  • Quality Control: The final product should be analyzed to confirm its identity and purity.

    • Gas Chromatography (GC): To determine purity and quantify residual solvent.

    • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure.

    • Karl Fischer Titration: To determine residual water content.

Data Summary and Expected Outcome

The following table summarizes the expected parameters for this scalable process.

ParameterStage 1: OxidationStage 2: EsterificationOverall
Starting Material QuinolinePyridine-2,3-dicarboxylic AcidQuinoline
Typical Yield 65-75%85-95%55-71%
Purity (Post-Purification) >99% (Diacid)>98% (Diester)>98% (Diester)
Key Equipment Glass-Lined ReactorReactor with Dean-StarkStandard Chemical Plant
Critical Control Point Oxidant addition rate/Temp.Continuous water removalProcess Safety Management

Conclusion

The described two-stage process, involving the oxidation of quinoline followed by the acid-catalyzed esterification of the resulting diacid, represents a scalable and economically sound method for the industrial production of diisopropyl pyridine-2,3-dicarboxylate. By carefully controlling critical parameters such as temperature, reagent addition rates, and the efficient removal of water during esterification, high yields of a high-purity product can be consistently achieved. This application note provides a foundational protocol that can be further optimized for specific plant capabilities and production targets.

References

  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters. Google Patents. [URL: https://patents.google.
  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters. Google Patents. [URL: https://patents.google.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7072558/]
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [URL: https://www.mdpi.com/2073-4344/14/5/441]
  • Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. Google Patents. [URL: https://patents.google.
  • Method for the preparation of pyridine-2,3-dicarboxylic acids. Google Patents. [URL: https://patents.google.
  • Method for the preparation of pyridine-2,3-dicarboxylic acids. Google Patents. [URL: https://patents.google.
  • Synthesis of quinolines. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/quinolines.shtm]
  • Technical Support Center: Esterification of 2,5-Pyridinedicarboxylic Acid. Benchchem. [URL: https://www.benchchem.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [URL: https://www.iipseries.org/full-text/synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview/]
  • Improved method for the preparation of pyridine-2,3-dicarboxylic acids. European Patent Office. [URL: https://data.epo.
  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2005/ob/b503378j]
  • Pyridine-2,3-dicarboxylic acid-2-methyl ester. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/pyridine-2-3-dicarboxylic-acid-2-methyl-ester-53636-70-7]
  • Process for the preparation of pyridine-2,3-dicarboxylic acid. Google Patents. [URL: https://patents.google.
  • Process for preparing pyridine-2,3-dicarboxylic acid compounds. Google Patents. [URL: https://patents.google.
  • Synthesis of 2, 3-pyridine-dicarboxylic acid. ResearchGate. [URL: https://www.researchgate.net/publication/287158752_Synthesis_of_2_3-pyridine-dicarboxylic_acid]
  • Synthesis of diisopropyl pyridylphosphonates 2”(B) and 3”(B) (Scheme 1) by general. [URL: https://www.researchgate.net/figure/Synthesis-of-diisopropyl-pyridylphosphonates-2B-and-3B-Scheme-1-by-general_fig2_265434449]
  • A Pyridine Dearomatization Approach for the Gram Scale Synthesis of (±)-Sparteine. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3805256/]
  • Isolation and characterization of novel pyridine dicarboxylic acid-degrading microorganisms. [URL: https://akjournals.com/view/journals/014/63/1/article-p25.xml]
  • Organic Syntheses Procedure. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v74p0247]
  • Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. OIST Groups. [URL: https://groups.oist.
  • Novel Synthesis of Diethyl 2,3-Pyridine Dicarboxylates. Amanote Research. [URL: https://www.amanote.

Sources

Application Note: Solvent Selection for Diisopropyl Pyridine-2,3-dicarboxylate Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diisopropyl pyridine-2,3-dicarboxylate is a critical intermediate in the synthesis of imidazolinone herbicides (e.g., Imazapyr). Its unique structure—a pyridine ring flanked by two bulky isopropyl ester groups—presents specific solubility and reactivity challenges. Incorrect solvent selection leads to three primary failure modes: transesterification (scrambling of ester groups), premature hydrolysis (reversion to the diacid), or incomplete cyclization due to insufficient thermal energy.

This guide provides a scientifically grounded framework for solvent selection, moving beyond empirical guessing to mechanistic control. It details protocols for handling this molecule during its most common application: the condensation with amino acid amides to form the biologically active imidazolinone ring.

Physicochemical Profile & Solubility Logic

Understanding the solute is the prerequisite for solvent selection.

  • Lipophilicity: Unlike its parent pyridine-2,3-dicarboxylic acid (quinolinic acid), which is highly polar and water-soluble, the diisopropyl ester is lipophilic. It dissolves readily in aromatic hydrocarbons (Toluene, Xylene) and chlorinated solvents (DCM, Chloroform).

  • Nucleophilic Susceptibility: The carbonyl carbons at positions 2 and 3 are electrophilic. Solvents with nucleophilic character (e.g., Methanol, Ethanol) will attack these positions in the presence of base, causing transesterification.

  • Thermal Stability: The molecule is thermally stable, allowing reaction temperatures up to 140°C, provided the solvent is anhydrous.

Data Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventCompatibilityCritical Application Notes
Aromatic Hydrocarbons Toluene / Xylene Excellent Preferred for Cyclization. Allows high-temp reflux (110–140°C) and azeotropic removal of water/alcohol byproducts. Inert to ester exchange.
Alcohols (Matching) Isopropanol (IPA) Good Preferred for Synthesis. Use only if the ester groups match (isopropyl). Prevents transesterification via equilibrium forcing.
Alcohols (Mismatched) Methanol / EthanolCRITICAL FAIL Do Not Use. Will result in rapid transesterification (e.g., formation of dimethyl ester) in basic conditions.
Polar Aprotic Acetonitrile / DMFModerateGood for low-temp substitutions. DMF can be difficult to remove; Acetonitrile limits reaction temp to ~81°C.
Chlorinated DCM / ChloroformModerateGood solubility for analysis/workup. Poor for cyclization due to low boiling points.
Ethers THF / MTBEGoodUseful for reduction reactions (e.g., with LAH). Ensure strictly anhydrous to prevent hydrolysis.

Decision Framework for Solvent Selection

The following decision tree illustrates the logical flow for selecting a solvent based on the intended chemical transformation.

SolventSelection Start Process Goal Type Reaction Type? Start->Type Synth Synthesis of Diester (from Diacid) Type->Synth Cycliz Cyclization to Imidazolinone (Reaction with Amide) Type->Cycliz Workup Extraction / Purification Type->Workup Warning AVOID: Methanol/Ethanol (Transesterification Risk) Type->Warning Constraint Azeo Azeotropic Esterification Synth->Azeo Temp Temperature Req? Cycliz->Temp Solv4 DCM or Ethyl Acetate Workup->Solv4 Solv1 Toluene + Isopropanol (Dean-Stark) Azeo->Solv1 HighT >100°C (Reflux) Temp->HighT LowT <80°C Temp->LowT Solv2 Xylene / Toluene (Anhydrous) HighT->Solv2 Solv3 Acetonitrile (Base Catalyzed) LowT->Solv3

Figure 1: Decision matrix for solvent selection. Note the strict prohibition of mismatched alcohols to preserve the diisopropyl ester functionality.

Detailed Protocol: Synthesis of Imidazolinone Precursor

This protocol describes the reaction of diisopropyl pyridine-2,3-dicarboxylate with 2-amino-2,3-dimethylbutyramide . This is the "hero" reaction for this molecule, forming the core of the Imazapyr herbicide class [1, 2].

Scientific Rationale
  • Solvent: Toluene . Chosen for its high boiling point (110°C) which drives the kinetics of ring closure. It forms an azeotrope with the isopropanol byproduct, allowing it to be distilled off to drive the equilibrium forward (Le Chatelier’s principle).

  • Base: Sodium Isopropoxide (NaOiPr) or Potassium t-Butoxide (KOtBu) . Using a bulky, non-nucleophilic base (or a matching alkoxide) prevents the scrambling of the ester groups.

  • Mechanism: The reaction proceeds via a nucleophilic attack of the amide nitrogen on the ester carbonyl, followed by cyclization and elimination of isopropanol.

Step-by-Step Methodology

Reagents:

  • Diisopropyl pyridine-2,3-dicarboxylate (1.0 eq)

  • 2-amino-2,3-dimethylbutyramide (1.1 eq)

  • Sodium Hydride (60% dispersion) OR Sodium Isopropoxide (1.5 eq)

  • Solvent: Anhydrous Toluene (10 volumes relative to diester mass)

Equipment:

  • 3-neck Round Bottom Flask (RBF)

  • Dean-Stark trap (optional, for byproduct removal)

  • Reflux condenser

  • Nitrogen inlet

Procedure:

  • Preparation: Flame-dry the glassware and purge with Nitrogen. Moisture will consume the base and hydrolyze the ester.

  • Dissolution: Charge the RBF with Diisopropyl pyridine-2,3-dicarboxylate and Anhydrous Toluene. Stir until fully dissolved.

  • Amide Addition: Add 2-amino-2,3-dimethylbutyramide. The mixture may be a suspension at this stage.

  • Base Activation:

    • Option A (NaH): Cool to 0°C. Add NaH portion-wise to control hydrogen evolution.

    • Option B (Alkoxide): Add Sodium Isopropoxide in one portion at room temperature.

  • Reaction (Reflux): Heat the mixture to a vigorous reflux (110°C).

    • Process Control: Monitor the collection of distillate if using a Dean-Stark trap. The reaction generates isopropanol. Removal of this distillate drives the reaction to completion.

  • Monitoring: Check by HPLC or TLC (Eluent: 50% EtOAc/Hexanes) after 2 hours. Look for the disappearance of the diester spot (

    
    ) and appearance of the cyclized imide (
    
    
    
    ).
  • Quench: Once complete, cool to room temperature. Carefully quench with dilute Acetic Acid or Ammonium Chloride solution.

  • Workup:

    • Separate the Toluene layer.

    • Extract the aqueous layer with DCM.[1]

    • Combine organics, dry over

      
      , and concentrate.
      
Reaction Workflow Diagram

ReactionFlow Reactants Reactants: Diisopropyl Diester + Amino-Amide Mix Mixing in Toluene (Anhydrous) Reactants->Mix BaseAdd Base Addition (NaOiPr or NaH) Mix->BaseAdd Reflux Reflux (110°C) - Isopropanol Removal BaseAdd->Reflux Intermediate Intermediate: Diamide/Imide Reflux->Intermediate Nucleophilic Attack Product Final Product: Imidazolinone Ring Intermediate->Product Cyclization (-H2O/ROH)

Figure 2: Process flow for the conversion of diisopropyl pyridine-2,3-dicarboxylate to the imidazolinone herbicide precursor.

Troubleshooting & Critical Checkpoints

IssueObservationRoot CauseCorrective Action
Ester Scrambling New spots on TLC/HPLC with slightly different retention times.Used Methanol or Ethanol as solvent or workup reagent.Strictly use Isopropanol or inert solvents (Toluene).
Hydrolysis Appearance of carboxylic acid (streaking on TLC, low pH).Wet solvent or atmospheric moisture ingress.Use Anhydrous Toluene (water <50 ppm). Keep under

atmosphere.
Stalled Reaction Starting material remains after 4+ hours.Reaction temperature too low; Equilibrium not shifted.Increase temp to reflux; Use Dean-Stark to remove isopropanol byproduct.
Low Yield Gumming or tar formation.[2]Polymerization of pyridine ring or excessive base strength.Switch from NaH to a milder base like KOtBu or DBU .

References

  • United States Patent 4,798,619 . 2-(2-imidazolin-2-yl)-pyridines and quinolines and use of said compounds as herbicidal agents. (1989). American Cyanamid Company.

    • Context: Establishes the foundational chemistry for reacting pyridine-2,3-dicarboxylates with aminocarboxamides using arom
  • European Patent 0564083 A1 . Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. (1993). American Cyanamid Company.

    • Context: Details the purification and handling of the diester and anhydride intermediates, emphasizing high-purity starting m
  • Ladner, D. W. (1990). Structure-activity relationships among the imidazolinone herbicides. Pesticide Science, 29(3), 317-333. Context: Provides mechanistic insight into the cyclization requirements and the stability of the pyridine ring during synthesis.

Sources

Troubleshooting & Optimization

troubleshooting low conversion rates in pyridine dicarboxylate esterification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Pyridine Dicarboxylate Esterification Ticket ID: PYR-EST-001 Status: Resolved / Guide Published Assigned Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Pyridine Paradox"

Researchers often encounter stalled reactions or low yields when esterifying pyridine dicarboxylic acids (e.g., 2,6-dipicolinic acid, 2,5-lutidinic acid). The core issue is rarely the alcohol or the temperature; it is the nitrogen atom .

In standard acid-catalyzed (Fischer) esterification, the acid catalyst protonates the pyridine nitrogen (


) before it activates the carbonyl oxygen. This creates two critical failure modes:
  • Deactivation: The positively charged pyridinium ring becomes highly electron-deficient, destabilizing the carbocation intermediate required for esterification.

  • Precipitation: The zwitterionic pyridinium carboxylate salt often precipitates out of the alcohol solution ("Brick Dust Effect"), effectively stopping the reaction due to lack of solubility.

This guide provides the protocols to bypass these kinetic traps.

Module 1: Method Selection & Diagnostics

Before attempting a protocol, diagnose your specific constraint using the logic flow below.

Diagnostic Workflow

MethodSelection Start START: Select Substrate Isomer Is steric hindrance high? (e.g., 2,6-isomer) Start->Isomer AcidSensitive Is the alcohol acid-sensitive? Isomer->AcidSensitive Yes (2,6-isomer) MethodA Method A: Thionyl Chloride (In-Situ Activation) Isomer->MethodA No (e.g., 2,4- or 3,5-) AcidSensitive->MethodA No (Robust Alcohol) MethodB Method B: Base-Promoted Alkylation (DMF/K2CO3 + Alkyl Halide) AcidSensitive->MethodB Yes (Avoid Acid) MethodC Method C: Steglich Coupling (DCC/DMAP) MethodA->MethodC If Yield < 50%

Figure 1: Decision matrix for selecting the optimal esterification route based on substrate topology and sensitivity.

Module 2: The "Gold Standard" Protocol (Thionyl Chloride)

Applicability: Robust primary/secondary alcohols (MeOH, EtOH, iPrOH). Mechanism: Converts the carboxylic acid to a highly reactive acid chloride in situ, bypassing the need for carbonyl protonation.

Why This Works

Unlike sulfuric acid, Thionyl Chloride (


) reacts with the carboxylic acid to form an acyl chlorosulfite, which collapses to the acid chloride  [1]. The acid chloride is so electrophilic that it reacts with the alcohol despite the electron-withdrawing nature of the protonated pyridine ring.
Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Slurry: Add Pyridine Dicarboxylic Acid (1.0 equiv) to the anhydrous Alcohol (10–20 equiv). Note: The solid will likely NOT dissolve initially.

  • Activation (The Critical Step):

    • Cool the slurry to 0°C (Ice bath).

    • Add Thionyl Chloride (

      
      )  (2.5 to 3.0 equiv) dropwise over 30 minutes.
      
    • Observation: You will see vigorous gas evolution (

      
       and 
      
      
      
      ). The reaction is exothermic.
  • Reflux: Remove the ice bath and heat to reflux.

    • Time: 4–12 hours.

    • Visual Cue: The "Brick Dust" solid should slowly dissolve as it converts to the soluble ester hydrochloride salt.

  • Workup (The "pH Trap"):

    • Evaporate excess alcohol and

      
       under reduced pressure. Do not overheat. 
      
    • Result: You now have the Pyridine Ester Hydrochloride Salt (often a white/off-white solid).

    • Decision:

      • If you need the salt: Recrystallize from minimal MeOH/Ether.

      • If you need the free base: Proceed to Module 4 (Isolation).

Module 3: The "Silver Bullet" Protocol (Base-Promoted Alkylation)

Applicability: Sterically hindered substrates (2,6-dipicolinic acid) or acid-sensitive alcohols. Mechanism:


 displacement. The base deprotonates the carboxylic acid to form a carboxylate nucleophile, which attacks the alkyl halide.
Why This Works

This method completely avoids the equilibrium issues of Fischer esterification and the solubility issues of the zwitterion. By using a polar aprotic solvent (DMF), the carboxylate is "naked" and highly reactive.

Step-by-Step Protocol
  • Solvation: Dissolve Pyridine Dicarboxylic Acid (1.0 equiv) in anhydrous DMF (Dimethylformamide) or NMP . (Concentration: ~0.2 M).

  • Deprotonation: Add anhydrous

    
      (2.5 equiv). Stir at Room Temp for 30 mins.
    
    • Note:

      
       can be used for faster rates but is more expensive.
      
  • Alkylation: Add the Alkyl Iodide/Bromide (2.5 equiv) dropwise.

    • Example: Methyl Iodide (MeI) for methyl esters; Benzyl Bromide for benzyl esters.

  • Reaction: Stir at 25°C–60°C for 4–16 hours. Monitor by TLC.[1][2][3]

  • Quench: Pour mixture into ice-water (5x volume of DMF).

    • Result: The non-polar diester often precipitates as a solid. Filter and wash with water.

Module 4: Isolation & Purification (The "pH Trap")

The most common reason for "0% yield" after a successful reaction is incorrect workup. Pyridine esters are bases . If you wash the organic layer with acid (e.g., 1M HCl) to remove impurities, you will extract your product into the aqueous waste .

The pH Extraction Logic

WorkupFlow Crude Crude Mixture (Ester-HCl Salt) Neutralize Neutralize to pH 8-9 (Sat. NaHCO3) Crude->Neutralize Dissolve in H2O Extract Extract with DCM or EtOAc Neutralize->Extract AqLayer Aqueous Layer (Salts + Unreacted Acid) Extract->AqLayer Waste OrgLayer Organic Layer (Free Base Ester) Extract->OrgLayer Product Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry

Figure 2: Isolation workflow to prevent product loss into the aqueous phase.

Correct Workup Procedure:

  • Dissolve the crude residue in water.

  • Slowly add saturated

    
     or 
    
    
    
    until pH
    
    
    9. Do not use strong NaOH (risk of ester hydrolysis).
  • Extract immediately with DCM (

    
    ) or Ethyl Acetate (3 x 50 mL).
    
  • Wash combined organics with Brine.

  • Dry over

    
     and concentrate.
    

Troubleshooting FAQ

SymptomProbable CauseCorrective Action
"Brick Dust" persists after 12h reflux Substrate insolubility prevents reaction.Switch to Method A (

)
. The acid chloride formation solubilizes the solid.
Product lost during extraction Product protonated by acid wash.Check aqueous layer pH. If < 7, basify to pH 9 and re-extract.
Low yield with 2,6-isomer Steric hindrance at carbonyl.[4]Switch to Method B (Alkylation) .

attack on MeI is less hindered than nucleophilic attack on the carbonyl.
Oil forms instead of solid Mixed ester/acid formation.Run column chromatography (Hexane:EtOAc). Mono-esters are much more polar than diesters.
Dark/Black Reaction Mixture Decomposition via oxidation.Degas solvents with

. Pyridine rings can oxidize/polymerize at high temp in air [2].

References

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Link

  • BenchChem Technical Support. (2025). Esterification of 2,5-Pyridinedicarboxylic Acid: Troubleshooting & Optimization. Link

  • ResearchGate. (2019). Pyridine-2,6-Dicarboxylic Acid Esters as O,N,O-Pincer Ligands. Link

  • Google Patents. (1956). US2758999A - Esterification of pyridine carboxylic acids. Link

Sources

minimizing hydrolysis side-reactions of diisopropyl pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diisopropyl Pyridine-2,3-Dicarboxylate Stability

Topic: Minimizing Hydrolysis Side-Reactions Product Code: DIPP-23 (Diisopropyl pyridine-2,3-dicarboxylate) CAS: 133093-99-9[1]

Core Directive: The Stability Paradox

Researchers often select the diisopropyl ester over the dimethyl or diethyl variants assuming the steric bulk of the isopropyl group will prevent hydrolysis. While this provides kinetic stability, it does not eliminate the thermodynamic susceptibility of the C2-position .[1]

The pyridine ring’s nitrogen atom creates a strong inductive effect ($ -I $), rendering the C2-carbonyl carbon highly electrophilic.[1] Consequently, even trace moisture, when coupled with catalytic acid or base residues, triggers a rapid, regioselective hydrolysis at the C2 position, often leaving the C3 ester intact initially.[1] This results in the formation of the mono-acid impurity (2-carboxy-3-isopropoxycarbonylpyridine), which destroys stoichiometry in subsequent cyclization reactions (e.g., Imazapyr analog synthesis).[1]

Diagnostic & Root Cause Analysis

Q: How do I distinguish between the diester, the mono-acid, and the diacid?

Visual inspection is insufficient. Use this diagnostic matrix to identify the specific degradation stage.

Species1H NMR Signature (CDCl3)LC-MS Feature (ESI+)Solubility Profile
Intact Diester Two distinct isopropyl methine septets (~5.2 ppm).[1][M+H]+ = 252.1Soluble in Hexane/EtOAc
C2-Mono-Acid One isopropyl septet; Broad singlet (>10 ppm) for COOH.[1][M+H]+ = 210.1Insoluble in Hexane; Soluble in DCM
Diacid No isopropyl signals; Aromatic region shift.[1][M+H]+ = 168.0Soluble in DMSO/MeOH; Poor in DCM

Q: My LC-MS shows a peak at M-18. Is this hydrolysis? A: No. An M-18 peak usually indicates the formation of pyridine-2,3-dicarboxylic anhydride .[1] This occurs under thermal stress in the absence of water or under acidic conditions. While not hydrolysis, it is a reactive intermediate that will rapidly hydrolyze to the diacid upon exposure to ambient moisture.[1]

Mechanism of Failure

Understanding the regioselectivity is critical for prevention. The C2 ester is the "weak link."

HydrolysisPathway Diester Diisopropyl Diester (Target) Transition Tetrahedral Intermediate Diester->Transition + H2O / H+ or OH- Anhydride Cyclic Anhydride (Thermal Byproduct) Diester->Anhydride Heat (>100°C) No H2O MonoAcid C2-Monoacid (Major Impurity) Transition->MonoAcid Fast (C2 Activation) Diacid 2,3-Diacid (Final Degradant) MonoAcid->Diacid Slow (C3 Sterics) Anhydride->Diacid + H2O (Rapid)

Figure 1: The degradation cascade.[1] Note that the C2 ester hydrolyzes significantly faster due to the electron-withdrawing nitrogen atom.[1]

Prevention Protocols (Synthesis & Storage)

Q: Can I use standard reagent-grade solvents? A: Absolutely not. The hydrolysis is often autocatalytic once the first equivalent of acid is generated.

  • Protocol: Use solvents (THF, Toluene, DCM) dried over molecular sieves (3Å or 4Å) to <50 ppm water content.[1]

  • Validation: Verify solvent integrity with Karl Fischer titration before dissolving the diester.

Q: I need to wash the reaction mixture. Can I use aqueous extraction? A: Aqueous workups are the primary cause of yield loss.

  • The Risk: The interface between an organic solvent and water is a reactor for hydrolysis, especially if the aqueous phase is basic (NaOH/NaHCO3) or acidic.[1]

  • The Fix:

    • Preferred: Filter off inorganic salts and evaporate solvent directly.

    • If washing is mandatory: Use cold (0°C) saturated brine or a phosphate buffer at pH 6.5–7.0 .[1] Avoid pH extremes. Minimize contact time (<5 mins).

Q: How should I store the bulk material? A:

  • Temperature: -20°C is ideal; 4°C is acceptable for short term.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass (light sensitivity is a secondary degradation factor for pyridine derivatives) with a Teflon-lined cap.[1]

Troubleshooting Workflows

Scenario: Low Yield in Subsequent Cyclization (e.g., Imidazolinone Synthesis) [1]

If you are reacting DIPP-23 with an amino acid amide (e.g., 2-amino-2,3-dimethylbutyramide) and yields are low, the diester likely hydrolyzed before the reaction.[1]

Troubleshooting Start Problem: Low Yield / Impurities CheckNMR 1. Check Starting Material NMR Is the C2-isopropyl signal intact? Start->CheckNMR Intact Yes, Diester is pure CheckNMR->Intact Hydrolyzed No, C2-Monoacid present CheckNMR->Hydrolyzed CheckWater 2. Check Reaction Water Content (Karl Fischer) Intact->CheckWater Purify Action: Recrystallize (Avoid Column Chromatography) Hydrolyzed->Purify DrySolvent Action: Re-dry Solvent Use Molecular Sieves CheckWater->DrySolvent Water > 100ppm CheckBase 3. Check Base Strength Are you using hydroxide? CheckWater->CheckBase Water < 100ppm SwitchBase Action: Switch to non-nucleophilic base (e.g., t-BuOK, NaH) CheckBase->SwitchBase Using OH- / OMe-

Figure 2: Decision tree for troubleshooting yield loss associated with ester instability.

FAQs: Advanced Handling

Q: Can I purify the diester using silica gel chromatography? A: Proceed with caution. Silica gel is slightly acidic and contains adsorbed water. This creates a "solid-state hydrolysis" reactor.

  • Recommendation: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidity.[1] Elute quickly.

  • Better Alternative: Recrystallization from dry Hexane/Ether is preferred over chromatography for this substrate.

Q: Why is the C2 position more reactive than the C3 position? A: The nitrogen atom in the pyridine ring withdraws electron density from the ring carbons. Position 2 (ortho to N) is more electron-deficient than Position 3 (meta to N).[1] This makes the carbonyl carbon at C2 significantly more susceptible to nucleophilic attack by water or hydroxide ions [1].

Q: I see a precipitate forming in my stock solution (Acetonitrile). A: This is likely the zwitterionic form of the hydrolysis product.[1] Pyridine dicarboxylic acids have low solubility in organic solvents. Once the ester hydrolyzes, the resulting acid may precipitate out, shifting the equilibrium and driving further hydrolysis.[1] Filter and check the solid by NMR (DMSO-d6) to confirm it is the mono- or di-acid.

References

  • Regioselective Functionalization of 3-Hydroxy-pyridine Carboxylates. Chemistry – An Asian Journal. (2016). Discusses the electronic differentiation between C2 and C3 positions in pyridine esters.

  • Formation of the Imidazolinone Ring Under Mild Conditions. Molecules. (2004).[2] Details the synthesis of imidazolinone herbicides using pyridine dicarboxylates and the stability challenges of the intermediates.

  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters. US Patent 5,334,718. Describes the anhydrous conditions required to synthesize and handle these esters to prevent hydrolysis.

  • Pyridine-2,6-Dicarboxylic Acid Esters as Ligands. Molecules. (2019). Provides comparative stability data on pyridine dicarboxylate esters and their hydrolysis pathways in the presence of metal salts and moisture.

Sources

Technical Support Center: Purification of Diisopropyl Pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ISO-23-SEP Subject: Removal of Mono-Ester Impurities from Diisopropyl Pyridine-2,3-dicarboxylate Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open[1]

Module 1: Diagnostic & Triage

User Query: "I have synthesized diisopropyl pyridine-2,3-dicarboxylate, but my product contains a significant impurity that streaks on TLC. How do I confirm if this is the mono-ester and how do I remove it?"

Identification Strategy

Before attempting separation, you must confirm the impurity is indeed the mono-ester (half-ester).[1] The diisopropyl ester is sterically hindered, often leading to incomplete esterification (mono-ester formation) or partial hydrolysis during workup.[1]

Diagnostic ToolObservation (Diester - Target)Observation (Mono-ester - Impurity)Mechanism
TLC (Silica) High

(Non-polar)
Low

(Streaking/Tailing)
The free carboxylic acid on the mono-ester interacts strongly with silica silanols.[1]
1H-NMR Distinct Isopropyl Septets (2x)Broad Singlet (>10 ppm)The mono-ester possesses an acidic proton (-COOH) visible downfield.[1]
Solubility Soluble in Hexane/EtOAcSoluble in aqueous baseIonization of the carboxylic acid group.
Triage Decision Tree

Use the following logic flow to determine the appropriate purification route.

TriageTree Start Crude Product Analysis CheckTLC Check TLC (10% MeOH in DCM) Start->CheckTLC Streaking Is there a low Rf streaking spot? CheckTLC->Streaking Decision1 Yes: Mono-ester likely Streaking->Decision1 Streaking present Decision2 No: Check other impurities Streaking->Decision2 Clean spots ActionLLE Proceed to Acid-Base Extraction (Protocol A) Decision1->ActionLLE ActionChrom Proceed to Flash Chromatography Decision2->ActionChrom

Figure 1: Diagnostic workflow to select the purification method based on impurity profile.

Module 2: The "Golden Path" Protocol (Liquid-Liquid Extraction)

User Query: "Standard chromatography is difficult due to the streaking. Is there a scalable chemical method?"

Technical Response: Yes. Because the impurity contains a free carboxylic acid and the target is a neutral diester, Acid-Base Extraction is the most efficient method. This relies on converting the mono-ester into a water-soluble salt while the diester remains in the organic phase.[1]

The Self-Validating Protocol (Protocol A)

Prerequisite: Dissolve crude oil in Ethyl Acetate (EtOAc) or Toluene.[1] Avoid Chlorinated solvents if possible to prevent emulsion formation with pyridines.[1]

Step-by-Step Methodology:

  • Solubilization: Dissolve crude mixture in EtOAc (10 mL per gram of crude).

  • The Critical Wash (Bicarbonate):

    • Wash the organic phase 3x with saturated aqueous Sodium Bicarbonate (

      
      ) .
      
    • Why:

      
       (pH ~8.5) is strong enough to deprotonate the carboxylic acid (pKa ~3-4) of the mono-ester, forming a sodium salt (
      
      
      
      ).[1]
    • Constraint: Do NOT use Sodium Hydroxide (

      
      ). Strong bases will saponify your desired diester product.[1]
      
  • Validation Check:

    • Take a small aliquot of the organic layer, dry it, and run a TLC. The low

      
       spot should be gone.
      
  • Brine Wash: Wash organic layer 1x with saturated Brine to remove trapped water.[1]

  • Drying: Dry over

    
    , filter, and concentrate.
    
Extraction Logic Diagram

ExtractionFlow Input Crude Mixture (Diester + Mono-ester) Solvent Dissolve in Ethyl Acetate Input->Solvent Wash Wash with Sat. NaHCO3 (aq) Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Contains Diester) PhaseSep->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Mono-ester Salt) PhaseSep->AqLayer Ionic Species Final Dry & Concentrate (Pure Diester) OrgLayer->Final

Figure 2: Chemical logic of the acid-base separation.[1] The acidic mono-ester partitions into the aqueous phase upon deprotonation.[1]

Module 3: Advanced Troubleshooting

User Query: "I followed the protocol, but I have an emulsion, or my yield is lower than expected."

Issue: Emulsions

Pyridine derivatives are notorious for forming emulsions due to their surfactant-like properties when protonated or partially ionic.[1]

  • The Fix:

    • Add Brine: Increases the ionic strength of the aqueous layer, forcing organic molecules out.

    • Filtration: Emulsions are often stabilized by microscopic solids.[1] Filter the biphasic mixture through a pad of Celite.

    • Solvent Switch: If using DCM, switch to Toluene or EtOAc.[1] DCM has a density similar to some aqueous salt solutions, preventing separation.

Issue: Product Loss (Hydrolysis)

If your yield drops significantly, you may be hydrolyzing the diester.

  • Root Cause: Contact time with base is too long, or the base is too strong.

  • Correction:

    • Use cold

      
       solution (0-5°C).[1]
      
    • Perform washes quickly; do not let phases sit mixed for hours.[1]

    • Verify pH of the aqueous layer.[2][3][4] It should not exceed pH 9.[1]

Issue: Mono-ester Persists

If the mono-ester remains in the organic layer after washing:

  • Root Cause: The mono-ester might be forming an internal hydrogen bond (Zwitterion effect between Pyridine N and Acid H), reducing its acidity.[1]

  • Correction:

    • Use Sodium Carbonate (

      
      )  instead of bicarbonate. It is slightly more basic (pH ~11) but usually safe for hindered isopropyl esters if done cold.
      

Module 4: Root Cause Analysis (FAQ)

Q: Why does the mono-ester form specifically with the diisopropyl derivative? A: Steric hindrance.[1] The isopropyl group is bulky. In the synthesis (usually from quinolinic acid), the second esterification step is kinetically slow. If water is not rigorously removed (e.g., via Dean-Stark or molecular sieves), the equilibrium shifts back to the mono-ester [1].[1]

Q: Can I just distill the product? A: Diisopropyl pyridine-2,3-dicarboxylate has a high boiling point (>160°C at reduced pressure).[1] Distillation often leads to thermal degradation (decarboxylation) of the pyridine ring before the product distills. LLE is safer and more energy-efficient [2].[1]

Q: What if I need to recover the mono-ester? A: Simply acidify the aqueous bicarbonate layer from Module 2 with HCl to pH 3.[1] The mono-ester will precipitate or can be extracted back into EtOAc [3].[1]

References

  • BenchChem Technical Support. Esterification of 2,5-Pyridinedicarboxylic Acid - Troubleshooting. (General principles of pyridine esterification and mono-ester formation). Link

  • European Patent Office. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.[1] (Describes purification and hydrolysis issues of pyridine diesters). Link

  • University of Colorado Boulder. Acid-Base Extraction Theory and Protocol. (Foundational chemical engineering principle for separating organic acids from neutrals). Link

  • Organic Syntheses. Synthesis of Pyridine Carboxylates and Workup Procedures. (Standard procedures for handling pyridine esters). Link

Sources

Validation & Comparative

A Guide to the Spectral Analysis of Diisopropyl Pyridine-2,3-dicarboxylate by H-NMR and C-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diisopropyl pyridine-2,3-dicarboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, a comparison with a structurally related alternative, and comprehensive experimental protocols. Our approach is grounded in scientific expertise, ensuring trustworthy and authoritative insights for your research endeavors.

Introduction: The Crucial Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For novel compounds such as diisopropyl pyridine-2,3-dicarboxylate, a thorough NMR analysis is paramount for unambiguous structural confirmation and characterization. This guide will walk you through the predicted ¹H and ¹³C NMR spectra of this compound, explaining the chemical shifts and coupling constants based on established principles and data from analogous structures.

Predicted ¹H-NMR Spectral Analysis of Diisopropyl Pyridine-2,3-dicarboxylate

The ¹H-NMR spectrum of diisopropyl pyridine-2,3-dicarboxylate is anticipated to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the two isopropyl ester groups. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Aromatic Region (Pyridine Ring):

The 2,3-disubstituted pyridine ring gives rise to a complex splitting pattern for the three aromatic protons.

  • H-6: This proton, being adjacent to the nitrogen atom, is expected to be the most deshielded and appear furthest downfield. It will likely appear as a doublet of doublets (dd) due to coupling with H-5 and a smaller long-range coupling with H-4.

  • H-4: This proton is anticipated to be in the middle of the aromatic region for this spin system. It should also appear as a doublet of doublets (dd) due to coupling with H-5 and H-6.

  • H-5: This proton is expected at the most upfield position of the aromatic protons and will likely appear as a doublet of doublets (dd) from coupling to H-4 and H-6.

Aliphatic Region (Isopropyl Groups):

The two diisopropyl ester groups at positions 2 and 3 are chemically non-equivalent, and this may lead to separate signals for each group, although they are often observed as overlapping multiplets.

  • Methine Protons (-CH(CH₃)₂): Two septets are predicted for the methine protons of the isopropyl groups, each coupled to the six equivalent methyl protons. These signals are expected to appear in the range of 5.0-5.4 ppm.

  • Methyl Protons (-CH(CH₃)₂): Two doublets are expected for the twelve methyl protons, coupled to their respective methine protons. These signals will be found in the upfield region, typically around 1.2-1.5 ppm.[1]

Predicted ¹H-NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~8.7ddJ_H6-H5 ≈ 4.5-5.0, J_H6-H4 ≈ 1.5-2.0
H-4~8.3ddJ_H4-H5 ≈ 7.5-8.0, J_H4-H6 ≈ 1.5-2.0
H-5~7.5ddJ_H5-H4 ≈ 7.5-8.0, J_H5-H6 ≈ 4.5-5.0
-OCH(CH₃)₂ (x2)~5.2septetJ ≈ 6.0-7.0
-OCH(CH₃)₂ (x4)~1.3dJ ≈ 6.0-7.0

Predicted ¹³C-NMR Spectral Analysis of Diisopropyl Pyridine-2,3-dicarboxylate

The ¹³C-NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.

Aromatic and Carbonyl Carbons:

  • Carbonyl Carbons (-COO-): The two ester carbonyl carbons are expected to appear in the downfield region of the spectrum, typically between 164 and 168 ppm.[2][3]

  • Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. The carbons attached to the ester groups (C-2 and C-3) and the carbon adjacent to the nitrogen (C-6) will be the most deshielded among the ring carbons.[4]

Aliphatic Carbons (Isopropyl Groups):

  • Methine Carbons (-CH(CH₃)₂): The two methine carbons of the isopropyl groups are predicted to resonate in the range of 68-72 ppm.[5]

  • Methyl Carbons (-CH(CH₃)₂): The four methyl carbons (two from each isopropyl group) will appear in the upfield region, typically around 21-23 ppm.[6]

Predicted ¹³C-NMR Data Summary
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (at C-2 and C-3)164 - 168
C-2~148
C-6~152
C-4~138
C-3~130
C-5~125
-OCH(CH₃)₂ (x2)68 - 72
-OCH(CH₃)₂ (x4)21 - 23

Comparative Analysis: Diisopropyl vs. Diethyl Pyridine-2,3-dicarboxylate

To provide context and a practical comparison, we can analyze the spectral data of a closely related compound, diethyl 5-ethylpyridine-2,3-dicarboxylate.[7][8] While the substitution pattern on the pyridine ring is different, the comparison of the ester groups is informative.

FeatureDiisopropyl Pyridine-2,3-dicarboxylate (Predicted)Diethyl 5-ethylpyridine-2,3-dicarboxylate (Experimental)[8]
Ester Group ¹H-NMR Septet (~5.2 ppm) and Doublet (~1.3 ppm)Quartet (~4.4 ppm) and Triplet (~1.4 ppm)
Ester Group ¹³C-NMR Methine (~70 ppm) and Methyl (~22 ppm)Methylene (~62 ppm) and Methyl (~14 ppm)
Pyridine Ring Protons 3 distinct signals in the aromatic region2 distinct signals in the aromatic region

The key difference in the NMR spectra lies in the signals from the ester alkyl chains. The isopropyl group shows a characteristic septet and doublet pattern in the ¹H-NMR, while the ethyl group displays a quartet and triplet.[1][9] In the ¹³C-NMR, the chemical shifts of the methine and methyl carbons of the isopropyl group are distinct from the methylene and methyl carbons of the ethyl group.

Experimental Protocol for NMR Spectral Acquisition

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of diisopropyl pyridine-2,3-dicarboxylate.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

2. ¹H-NMR Spectroscopy:

  • The ¹H-NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz.

  • Typical acquisition parameters include:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

3. ¹³C-NMR Spectroscopy:

  • The ¹³C-NMR spectrum should be acquired on the same instrument.

  • Typical acquisition parameters for a proton-decoupled spectrum include:

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay: 2-5 seconds

    • Pulse width: 30-45°

    • Spectral width: 0 to 220 ppm

Visualizing Molecular Structure and NMR Correlations

To better understand the relationships between the different nuclei, we can use diagrams to represent the molecular structure and key NMR correlations.

Caption: Molecular structure of diisopropyl pyridine-2,3-dicarboxylate.

H_NMR_Couplings H6 H-6 (~8.7 ppm) H5 H-5 (~7.5 ppm) H6->H5 J ≈ 4.5-5.0 Hz H4 H-4 (~8.3 ppm) H6->H4 J ≈ 1.5-2.0 Hz H5->H4 J ≈ 7.5-8.0 Hz CH_iso CH (isopropyl, ~5.2 ppm) CH3_iso CH3 (isopropyl, ~1.3 ppm) CH_iso->CH3_iso J ≈ 6.0-7.0 Hz

Caption: Key ¹H-¹H coupling interactions in diisopropyl pyridine-2,3-dicarboxylate.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is fundamental for the structural verification of diisopropyl pyridine-2,3-dicarboxylate. This guide provides a detailed prediction of the expected spectral features, a comparative analysis with a related compound, and a standardized protocol for data acquisition. By understanding the principles behind chemical shifts and coupling constants, researchers can confidently interpret their experimental data and ensure the integrity of their scientific findings.

References

  • Abreu, P. E. (2001).
  • Clarke, D. (2013, September 12). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).
  • Facey, G. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog.
  • ChemicalBook. (n.d.).
  • Ammar, Y. A., et al. (2011).
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. (2019, July 24). 6.1: Interpreting C-13 NMR Spectra.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • PubChem. (n.d.).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Wang, Y., et al. (2014, January 30). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate.
  • Chemistry LibreTexts. (2022, July 20). 5.6: Spin-Spin Coupling.
  • Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • 13C-NMR spectra of isopropyl alcohol extracts. A, Spores prelabeled.... (n.d.).

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Purity Assay for Diisopropyl Pyridine-2,3-Dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of diisopropyl pyridine-2,3-dicarboxylate. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and grounding our final protocol in empirical data and regulatory standards.

Introduction: The Imperative for a Robust Purity Method

Diisopropyl pyridine-2,3-dicarboxylate is a key building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). In the landscape of pharmaceutical development, the purity of such starting materials is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Any impurities present, particularly those that may form during synthesis or upon storage (degradation products), can have unintended pharmacological or toxicological effects.

Therefore, a highly specific and robust analytical method is required to quantify the main component while simultaneously separating it from all potential process-related impurities and degradation products. This guide details the logical progression from initial method scouting to a fully validated, stability-indicating HPLC assay, in accordance with the principles outlined by the International Council for Harmonisation (ICH).[1][2]

Part 1: Foundational Strategy and Initial Method Development

The development of a successful HPLC method is a systematic process that begins with understanding the analyte's physicochemical properties.

Analyte Characterization & Chromatographic Selection

Diisopropyl pyridine-2,3-dicarboxylate is a diester derivative of pyridine-2,3-dicarboxylic acid. Its structure contains a basic pyridine ring (pKa of the parent acid is around 2.1 and 5.4) and non-polar isopropyl ester groups.[3] This amphiphilic nature makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC) , where a non-polar stationary phase is used with a polar mobile phase. This mode of chromatography will retain the molecule based on its hydrophobic character while allowing for fine-tuning of retention and selectivity by modifying the mobile phase.

Initial Parameter Selection: A Comparative Approach

The goal of the initial phase is not to achieve a perfect separation, but to establish a reliable starting point.

Experimental Protocol: Initial Chromatographic Conditions

  • Column Selection: Begin with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). This provides a good balance of efficiency and backpressure.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM phosphate buffer and adjust the pH to 6.5. The pH is chosen to be well above the pKa of the pyridine nitrogen, ensuring it remains in its neutral, un-ionized form for consistent retention and good peak shape.

    • Mobile Phase B: Acetonitrile (ACN). ACN is often preferred over methanol as an organic modifier for pyridine-containing compounds due to its lower viscosity and different selectivity, which can lead to sharper peaks.[5]

  • Detector Wavelength: Based on the pyridine chromophore, a UV detection wavelength of 254 nm is selected as a starting point, as it typically provides good sensitivity for aromatic rings.[5]

  • Initial Gradient: A broad scouting gradient is employed to elute all potential impurities and the main analyte within a reasonable runtime.

    • Time (min)

      %B (ACN)
      0 10
      20 90
      25 90
      26 10
      30 10
  • Other Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the diisopropyl pyridine-2,3-dicarboxylate standard in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.[6]

Part 2: Forging a Stability-Indicating Method

A stability-indicating method is one that is specific enough to distinguish the API from its degradation products.[7] To develop such a method, we must first create these degradation products through forced degradation (stress testing), as mandated by ICH guideline Q1A(R2).[8][9] The objective is to achieve a target degradation of 5-20% of the main analyte.[6]

G cluster_dev Method Development Workflow A Analyte Characterization B Initial Method Scouting (Broad Gradient) A->B C Forced Degradation (Stress Studies) B->C D Identify Degradants C->D Analyze stressed samples E Method Optimization (Adjust Gradient, pH, etc.) D->E Poor resolution? F Peak Purity Assessment (DAD) D->F Good resolution E->F Achieve baseline separation G Final Stability-Indicating Method F->G All peaks pure

Caption: Workflow for stability-indicating method development.

Forced Degradation Experimental Protocols

The following protocols are applied to a 1 mg/mL solution of diisopropyl pyridine-2,3-dicarboxylate.

Protocol: Acid and Base Hydrolysis

  • Acid Hydrolysis: Mix 5 mL of the sample solution with 5 mL of 0.1 M HCl. Heat at 60°C for 4 hours.[10][11] Withdraw a sample, cool, and neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 5 mL of the sample solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. The ester linkages are typically more labile to base-catalyzed hydrolysis. Withdraw a sample and neutralize with an equivalent amount of 0.1 M HCl before injection.

Protocol: Oxidative Degradation

  • Mix 5 mL of the sample solution with 5 mL of 3% hydrogen peroxide (H₂O₂).[11]

  • Keep the solution at room temperature, protected from light, for 24 hours.

Protocol: Thermal and Photolytic Degradation

  • Thermal Degradation: Expose the solid powder of the analyte to dry heat at 80°C for 48 hours.[12] Dissolve the stressed powder in the diluent before injection.

  • Photolytic Degradation: Expose the sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][12] A control sample should be wrapped in aluminum foil.

Results and Method Optimization

After running the stressed samples using the initial method, several new peaks (degradants) are observed. The goal now is to optimize the method to achieve baseline resolution (>1.5) between the main peak and all other peaks.

Table 1: Hypothetical Forced Degradation Results & Method Comparison

Stress ConditionInitial Method ObservationsOptimization StrategyFinal Method Performance
Acid Hydrolysis A major degradant peak (D1) at RRT 0.85, co-eluting with the main peak shoulder.Decrease gradient starting %B to 5%. Increase gradient time to 30 min for a shallower slope.D1 is baseline resolved from the main peak (Resolution = 2.1).
Base Hydrolysis Significant degradation. Two new peaks (D2, D3) at RRT 0.50 and 0.65.The shallower gradient improves separation.D2 and D3 are well-resolved from each other and the main peak.
Oxidation (H₂O₂) A minor peak (D4) observed at RRT 1.10.The initial gradient was sufficient.D4 remains well-resolved (Resolution = 3.5).
Thermal No significant degradation observed.N/AN/A
Photolytic A minor peak (D5) observed at RRT 0.95, close to the main peak.The optimized shallower gradient resolves this peak.D5 is baseline resolved (Resolution = 1.8).

This iterative process of analyzing stressed samples and adjusting the gradient led to the final, optimized method capable of separating the analyte from its potential degradation products.

G cluster_chrom Resulting Chromatogram A API Peak (Diisopropyl Pyridine- 2,3-dicarboxylate) B Degradant 1 (e.g., from Hydrolysis) Chrom C Degradant 2 (e.g., from Oxidation) D Process Impurity

Caption: Separation of the API from potential degradants.

Part 3: Method Validation as per ICH Q2(R1)

Validation is the documented evidence that the method is fit for its purpose.[13][14] We will validate the final optimized method for Specificity, Linearity, Accuracy, Precision, LOQ, and Robustness.

Table 2: Summary of Validation Parameters, Protocols, and Acceptance Criteria

ParameterProtocolAcceptance CriteriaHypothetical Result
Specificity Analyze stressed samples. Perform peak purity analysis on the main peak using a Diode Array Detector (DAD).No interference at the retention time of the analyte. Peak purity angle should be less than the threshold angle.Pass. Main peak is spectrally pure in all stressed samples.
Linearity Prepare five standard solutions from 50% to 150% of the nominal concentration (e.g., 0.5 to 1.5 mg/mL). Plot peak area vs. concentration.Correlation coefficient (R²) ≥ 0.999.R² = 0.9998.
Range The range is established by confirming linearity, accuracy, and precision.80% - 120% of the nominal concentration.Pass.
Accuracy (% Recovery) Spike a placebo mixture with the analyte at three levels (80%, 100%, 120%) in triplicate. Calculate the % recovery.Mean recovery should be between 98.0% and 102.0%.Mean recovery = 99.7%.
Precision (%RSD) Repeatability: Six replicate injections of a 100% standard. Intermediate: Repeat on a different day with a different analyst.RSD ≤ 2.0%.Repeatability RSD = 0.5%. Intermediate Precision RSD = 0.8%.
LOQ / LOD Determine the concentration that yields a signal-to-noise (S/N) ratio of 10 (LOQ) and 3 (LOD).S/N ≥ 10 for LOQ.LOQ = 0.1 µg/mL. LOD = 0.03 µg/mL.
Robustness Vary key parameters: Flow Rate (±0.1 mL/min), Column Temp (±5 °C), pH (±0.2 units). Analyze system suitability.System suitability parameters (resolution, tailing factor) must remain within limits.Pass. No significant impact on resolution or peak shape.

Part 4: The Final Validated Method

This rigorous development and validation process yields a reliable and robust method suitable for routine purity testing and stability studies of diisopropyl pyridine-2,3-dicarboxylate.

Final Validated HPLC Method Protocol

  • Column: C18, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 6.5

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Water:Acetonitrile (50:50, v/v)

  • Gradient Program:

    • Time (min)

      %B (ACN)
      0 5
      30 85
      35 85
      36 5
      40 5

This method demonstrates clear superiority over the initial scouting method by providing the necessary specificity to be considered stability-indicating, while its performance has been rigorously verified through a comprehensive validation study. This ensures that the purity results generated are accurate, precise, and reliable, supporting the quality control of diisopropyl pyridine-2,3-dicarboxylate in a regulated environment.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • Corden, A. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. That's Nice. Retrieved from [Link]

  • Jadhav, S. B., et al. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

  • Patel, A. K., et al. (2023, June). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-962. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Borman, P. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Retrieved from [Link]

  • Al-Shabrawi, M., et al. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 1344. Retrieved from [Link]

  • Patil, S. D., et al. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 127-135. Retrieved from [Link]

  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Quiñonez-cisneros, K., et al. (2007, February 6). Hydrophobicity Study for Some Pyrazolo‐Pyridine Derivatives by RP‐TLC and RP‐HPLC. Journal of Liquid Chromatography & Related Technologies, 30(4), 535-547. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 39(s3), 12-18. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Kumar, A., et al. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • Shabir, G. A. (2003). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. Journal of Pharmaceutical and Biomedical Analysis, 36(2), 333-345. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Google Patents. (n.d.). Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
  • Sharma, G., & Kumar, S. (2021, September 15). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 46-57. Retrieved from [Link]

  • Saimalakondaiah, D., et al. (2014, October). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. Retrieved from [Link]

Sources

Comparative Guide: GC-MS Fragmentation Patterns of Diisopropyl Pyridine-2,3-Dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diisopropyl pyridine-2,3-dicarboxylate (DIPD) is a critical intermediate in the synthesis of imidazolinone herbicides (e.g., Imazapyr) and specific pharmaceutical scaffolds. Its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges compared to its methyl-ester analogues or regioisomers.

This guide details the specific fragmentation behaviors of DIPD, contrasting them with Dimethyl Pyridine-2,3-dicarboxylate (standard alternative) and Diisopropyl Pyridine-2,5-dicarboxylate (isomeric impurity). The core finding is that DIPD undergoes a characteristic double McLafferty rearrangement followed by an "ortho-effect" cyclization, producing a diagnostic anhydride ion (m/z 149) that is absent in non-ortho isomers and methyl esters.

Part 1: The Analytical Challenge

In process development, researchers often face the choice of analyzing the diisopropyl ester directly or trans-esterifying it to the methyl ester. Additionally, distinguishing the 2,3-isomer from the 2,4- or 2,5-byproducts is critical for intellectual property and purity specifications.

The Comparison Matrix
FeatureDiisopropyl Ester (DIPD)Dimethyl Ester (Alternative)2,5-Diisopropyl Isomer (Impurity)
Molecular Weight 251 Da195 Da251 Da
Primary Fragmentation McLafferty Rearrangement (Loss of C3H6)

-Cleavage (Loss of OMe)
McLafferty Rearrangement
Diagnostic Ion m/z 149 (Cyclic Anhydride)m/z 164 ([M-OMe]+)m/z 167 (Di-acid, no cyclization)
GC Retention Late Eluting (High Boiling Point)Early ElutingSimilar to DIPD
Recommendation Use for Isomer DifferentiationUse for General QuantitationN/A

Part 2: Mechanistic Deep Dive

The McLafferty Cascade (DIPD Specific)

Unlike methyl esters, which fragment primarily via simple bond cleavage (loss of alkoxy groups), isopropyl esters attached to aromatic rings possess a


-hydrogen accessible to the carbonyl oxygen. This enables the McLafferty Rearrangement .
  • Step 1 (M+

    
     m/z 209):  The molecular ion (m/z 251) undergoes a six-membered transition state transfer of a 
    
    
    
    -hydrogen, expelling a neutral propene molecule (42 Da).
  • Step 2 (m/z 209

    
     m/z 167):  The remaining isopropyl group undergoes a second McLafferty rearrangement, expelling a second propene molecule. This results in the radical cation of pyridine-2,3-dicarboxylic acid (m/z 167).
    
The "Ortho Effect" (Regioisomer Differentiation)

The defining characteristic of the 2,3-substitution pattern is the proximity of the two carboxyl groups.

  • Mechanism: Once the bulky isopropyl groups are removed (forming the m/z 167 ion), the 2,3-dicarboxylic acid ion undergoes rapid intramolecular dehydration.

  • Result: Formation of the stable, 5-membered pyridine-2,3-dicarboxylic anhydride ion at m/z 149 .

  • Contrast: The 2,5-isomer (and 2,4-isomer) cannot form this cyclic structure due to geometric distance. Their spectra stall at the di-acid mass (m/z 167) or fragment further via CO2 loss, but do not show a prominent m/z 149 peak.

Part 3: Visualization of Pathways

Diagram 1: Fragmentation Mechanism

The following diagram illustrates the stepwise degradation of DIPD compared to its isomer, highlighting the diagnostic divergence.

Fragmentation DIPD DIPD (2,3-Isomer) [M]+ m/z 251 Mono Mono-Ester [M-42]+ m/z 209 DIPD->Mono - Propene (42) DiAcid Di-Acid Ion [M-84]+ m/z 167 Mono->DiAcid - Propene (42) Anhydride Cyclic Anhydride (Diagnostic) [M-102]+ m/z 149 DiAcid->Anhydride - H2O (18) (Ortho Effect) Iso25 2,5-Isomer [M]+ m/z 251 IsoMono Mono-Ester [M-42]+ m/z 209 Iso25->IsoMono - Propene IsoAcid Di-Acid Ion [M-84]+ m/z 167 IsoMono->IsoAcid - Propene IsoAcid->Anhydride BLOCKED (Too Distant) Frag Fragmented (CO2 Loss) m/z 123 IsoAcid->Frag - CO2 (44)

Caption: Comparative fragmentation pathways showing the unique cyclization of the 2,3-isomer to m/z 149.

Part 4: Experimental Protocol

To replicate these results, use the following self-validating protocol. This method ensures that thermal degradation in the inlet does not mimic the MS fragmentation.

Sample Preparation
  • Solvent: Ethyl Acetate or Dichloromethane (Avoid alcohols to prevent trans-esterification).

  • Concentration: 100 µg/mL.

  • Derivatization: None required for the diisopropyl ester.

GC-MS Parameters
ParameterSettingRationale
Column DB-5MS or Equivalent (30m x 0.25mm x 0.25µm)Standard non-polar phase for aromatic esters.
Inlet Temp 250°CHigh enough to volatilize, but watch for thermal anhydride formation.
Split Ratio 20:1Prevent column overload.
Carrier Gas Helium @ 1.0 mL/minStandard flow for optimal separation.[1]
Oven Program 60°C (1 min)

20°C/min

300°C (5 min)
Fast ramp preserves peak shape for late eluters.
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching.
Scan Range m/z 35 - 300Covers molecular ion and all lower fragments.
Workflow Diagram

Workflow Sample Sample: DIPD in EtOAc GC GC Separation (DB-5MS Column) Sample->GC Source EI Source (70eV) Ionization GC->Source Analyzer Quadrupole/ToF Mass Analysis Source->Analyzer Data1 Check m/z 251 (M+) Analyzer->Data1 Data2 Check m/z 149 (Ortho) Data1->Data2 Decision Isomer ID Confirmed Data2->Decision

Caption: Analytical workflow for confirming DIPD identity via diagnostic ions.

Part 5: Data Summary & Interpretation

When analyzing your spectrum, look for the following relative abundance patterns.

Predicted Mass Spectrum Table (DIPD)
m/zIdentityRelative Abundance (Approx)Notes
251 Molecular Ion [M]+5 - 15%Weak due to facile McLafferty loss.
209 [M - Propene]+20 - 40%First McLafferty rearrangement.
192 [M - O-iPr]+10 - 20%Simple

-cleavage (acylium ion).
167 [M - 2xPropene]+30 - 50%Pyridine-2,3-dicarboxylic acid radical cation.
149 Anhydride Ion 100% (Base Peak) Diagnostic for 2,3-substitution.
121 [Pyridine-COOH]+20 - 30%Decarboxylation of the anhydride.
78 Pyridine Ring15 - 25%Basic aromatic core.
Interpretation Checklist
  • Presence of m/z 251: Confirms the diester intact mass.

  • Gap of 42 Da: If you see 251

    
     209, you have an isopropyl ester. (Methyl esters would show loss of 31 or 59).
    
  • Base Peak 149: If 149 is dominant, you have the 2,3-isomer . If 167 is dominant and 149 is absent/weak, you likely have the 2,4- or 2,5-isomer .

References

  • Differentiation of Isomeric Pyridine Dicarboxylates: Yan, Y., et al. (2024).[2] "Identification and quantification of bipyridyl dicarboxylic acid isomers by ion mobility spectrometry." Journal of Chromatography A.

  • Ortho Effects in Mass Spectrometry: "Mass spectrometry of analytical derivatives. 2. 'Ortho' and 'Para' effects in electron ionization mass spectra." National Institutes of Health (PMC).

  • McLafferty Rearrangement Mechanisms: NIST Chemistry WebBook, "2,3-Pyridinedicarboxylic acid, dimethyl ester Mass Spectrum."

  • General Pyridine Fragmentation Data: Sigma-Aldrich. "2,3-Pyridinedicarboxylic acid Product Information."

Sources

A Comparative Guide to the Reactivity of Diisopropyl vs. Dimethyl Pyridine-2,3-dicarboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic route and the ultimate properties of the target molecule. Pyridine-2,3-dicarboxylic acid esters, for instance, are pivotal intermediates in the synthesis of a range of bioactive compounds and functional materials. The choice of the esterifying alcohol, often a seemingly minor decision between options like methanol and isopropanol, can have profound implications for the reactivity of the diester and the overall efficiency of subsequent transformations. This guide provides an in-depth, objective comparison of the reactivity of diisopropyl pyridine-2,3-dicarboxylate and its dimethyl counterpart, supported by established chemical principles and experimental data from analogous systems.

The Principle of Steric Hindrance: A Decisive Factor

The fundamental difference in reactivity between diisopropyl and dimethyl pyridine-2,3-dicarboxylate stems from the principle of steric hindrance . The bulky isopropyl groups in the diisopropyl ester create a more congested environment around the carbonyl carbons compared to the smaller methyl groups in the dimethyl ester. This steric bulk impedes the approach of nucleophiles, which is a critical step in many of the reactions these esters undergo.[1] Consequently, diisopropyl pyridine-2,3-dicarboxylate is generally expected to be less reactive than dimethyl pyridine-2,3-dicarboxylate in reactions such as hydrolysis, amidation, and reduction.

Comparative Reactivity in Key Chemical Transformations

Hydrolysis: The Impact of Bulk on Saponification

The hydrolysis of esters to their corresponding carboxylic acids is a fundamental transformation. In base-catalyzed hydrolysis (saponification), the rate-determining step is the nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Expected Reactivity: The approach of the hydroxide ion to the carbonyl centers in diisopropyl pyridine-2,3-dicarboxylate will be significantly more hindered than in the dimethyl analogue. This increased steric hindrance will lead to a slower rate of hydrolysis for the diisopropyl ester. Studies on other esters have consistently shown that bulkier alkyl groups in the ester lead to slower hydrolysis rates.[2]

Table 1: Predicted Relative Hydrolysis Rates

CompoundEster GroupSteric HindranceExpected Relative Rate of Hydrolysis
Dimethyl pyridine-2,3-dicarboxylateMethylLowFaster
Diisopropyl pyridine-2,3-dicarboxylateIsopropylHighSlower
Amidation: Forming the Amide Bond

The conversion of esters to amides is a crucial reaction in the synthesis of many pharmaceuticals. This reaction typically involves the nucleophilic attack of an amine on the ester's carbonyl carbon.

Expected Reactivity: Similar to hydrolysis, the steric bulk of the isopropyl groups will hinder the approach of the amine nucleophile. Therefore, the amidation of diisopropyl pyridine-2,3-dicarboxylate is expected to proceed at a slower rate and may require more forcing conditions (e.g., higher temperatures, longer reaction times, or the use of a catalyst) compared to the dimethyl ester. The direct amidation of unactivated esters is a known challenge, and steric hindrance further exacerbates this.[3]

Table 2: Predicted Relative Amidation Reactivity

CompoundEster GroupSteric HindranceExpected Relative Rate of Amidation
Dimethyl pyridine-2,3-dicarboxylateMethylLowFaster
Diisopropyl pyridine-2,3-dicarboxylateIsopropylHighSlower
Reduction: From Ester to Alcohol

The reduction of esters to alcohols is another common transformation, often accomplished using hydride reagents like sodium borohydride (in some cases with additives) or lithium aluminum hydride. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon.

Expected Reactivity: The steric hindrance around the carbonyl groups of diisopropyl pyridine-2,3-dicarboxylate will make the approach of the hydride reagent more difficult. An interesting case has been reported for the unexpected reduction of dimethyl pyridine-2,3-dicarboxylate with sodium borohydride, leading to a cyclic product.[4] While the specific outcome for the diisopropyl analogue under the same conditions is not documented, it is reasonable to predict a slower reaction rate due to steric hindrance. More potent and less sterically demanding reducing agents might be necessary to achieve efficient reduction of the diisopropyl ester. The reduction of pyridine rings themselves is also a possibility under certain conditions.[5][6]

Table 3: Predicted Relative Reduction Reactivity

CompoundEster GroupSteric HindranceExpected Relative Rate of Reduction
Dimethyl pyridine-2,3-dicarboxylateMethylLowFaster
Diisopropyl pyridine-2,3-dicarboxylateIsopropylHighSlower

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments that can be used to compare the reactivity of the two diesters.

Protocol for Comparative Hydrolysis

This protocol is adapted from established methods for the hydrolysis of sterically hindered esters.[7]

Objective: To compare the rate of hydrolysis of dimethyl and diisopropyl pyridine-2,3-dicarboxylate under basic conditions.

Materials:

  • Dimethyl pyridine-2,3-dicarboxylate

  • Diisopropyl pyridine-2,3-dicarboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate TLC eluent (e.g., ethyl acetate/hexanes)

  • Standard laboratory glassware

Procedure:

  • Prepare a 0.3 N solution of NaOH in a 1:9 (v/v) mixture of MeOH and CH₂Cl₂.

  • In two separate round-bottom flasks, dissolve an equimolar amount of dimethyl pyridine-2,3-dicarboxylate and diisopropyl pyridine-2,3-dicarboxylate in the MeOH/CH₂Cl₂ solvent mixture.

  • Add 3 equivalents of the 0.3 N NaOH solution to each flask at room temperature.

  • Monitor the progress of the reactions at regular time intervals (e.g., every 30 minutes) using TLC. Spot the reaction mixture alongside a spot of the starting material.

  • The reaction is complete when the starting material spot is no longer visible by TLC.

  • Record the time taken for the complete disappearance of the starting material for each reaction.

Expected Outcome: The reaction with dimethyl pyridine-2,3-dicarboxylate will reach completion significantly faster than the reaction with the diisopropyl analogue.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_naoh Prepare 0.3 N NaOH in 1:9 MeOH/CH₂Cl₂ add_naoh Add 3 eq. NaOH solution to each flask at RT prep_naoh->add_naoh prep_esters Dissolve equimolar amounts of each diester prep_esters->add_naoh monitor Monitor reaction by TLC at regular intervals add_naoh->monitor record_time Record time for complete reaction monitor->record_time compare Compare reaction times record_time->compare

Caption: Workflow for comparative hydrolysis experiment.

Protocol for Comparative Amidation

This protocol is a general procedure for the direct amidation of esters.

Objective: To compare the yield of amide formation from dimethyl and diisopropyl pyridine-2,3-dicarboxylate with a model amine.

Materials:

  • Dimethyl pyridine-2,3-dicarboxylate

  • Diisopropyl pyridine-2,3-dicarboxylate

  • Benzylamine (or other suitable primary amine)

  • Sodium methoxide (NaOMe) or another suitable base

  • Anhydrous Toluene

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • In two separate, oven-dried round-bottom flasks equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), place equimolar amounts of either dimethyl or diisopropyl pyridine-2,3-dicarboxylate.

  • Dissolve the diester in anhydrous toluene.

  • Add 2.2 equivalents of benzylamine to each flask.

  • Add a catalytic amount of a suitable base, for example, sodium methoxide (0.1 equivalents).

  • Heat the reaction mixtures to reflux and monitor the progress by TLC.

  • After a set period (e.g., 24 hours), cool the reactions to room temperature.

  • Quench the reactions with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield of the isolated diamide for each reaction.

Expected Outcome: The reaction with dimethyl pyridine-2,3-dicarboxylate will likely give a higher yield of the corresponding diamide compared to the diisopropyl ester under identical reaction times.

Amidation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis setup_flasks Set up two oven-dried flasks under inert atmosphere add_reagents Add equimolar diester, 2.2 eq. benzylamine, and cat. NaOMe in toluene setup_flasks->add_reagents reflux Heat to reflux and monitor by TLC add_reagents->reflux workup Cool, quench, extract, dry, and concentrate reflux->workup purify Purify by column chromatography workup->purify yield Determine isolated yield purify->yield

Caption: Workflow for comparative amidation experiment.

Conclusion: Practical Implications for Synthesis

The choice between diisopropyl and dimethyl pyridine-2,3-dicarboxylate is a trade-off between stability and reactivity.

  • Dimethyl pyridine-2,3-dicarboxylate is the more reactive of the two. It will be the preferred choice when rapid and efficient conversion to the corresponding diacid, diamide, or diol is desired under mild conditions.

  • Diisopropyl pyridine-2,3-dicarboxylate offers greater stability towards nucleophilic attack due to steric hindrance. This can be advantageous in multi-step syntheses where the ester groups need to be preserved while other functional groups in the molecule are being manipulated. Its lower reactivity, however, means that subsequent transformations of the ester groups will require more forcing conditions.

By understanding the principles of steric hindrance and its impact on reactivity, researchers can make informed decisions in the selection of these important synthetic intermediates, thereby optimizing their synthetic strategies and improving overall efficiency.

References

  • Suárez-Castillo, O. R., et al. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2014(6), 133-146.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Gassman, P. G., & Guggenheim, T. L. (1983). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 48(19), 3421-3422.
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  • Zhang, Y., et al. (2025). Borate-catalysed direct amidation reactions of coordinating substrates. Chemical Science, 16(12), 4718-4724. [Link]

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  • Kamimura, A., et al. (1991). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. HETEROCYCLES, 32(6), 1097-1100.
  • Li, Y., et al. (2023). An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. Chemistry – A European Journal, 29(35), e202300556.
  • Al-Masoudi, N. A., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Chemical Sciences Journal, 2011.
  • Dvořák, D., & Dvořáková, H. (2015). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring.
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  • Wang, B., & Li, Y. (2005). The mechanism of unexpected reduction of dimethyl pyridine-2,3-dicarboxylate to 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one with sodium borohydride. ResearchGate. [Link]

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  • Huang, J.-Y., & Xu, W. (2006). Dimethyl pyridine-2,6-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5002-o5003.
  • ChemRxiv. (n.d.). C5-Halogenation of Pyridines via Zincke Iminium Intermediates. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2000). Thermochemical and Theoretical Studies of Dimethylpyridine-2,6-dicarboxylate and Pyridine-2,3-, Pyridine-2,5-, and Pyridine-2,6-dicarboxylic Acids. The Journal of Physical Chemistry B, 104(8), 1774-1779.
  • Li, Y., et al. (2020). Direct Boronic Acid Promoted Amidation of Carboxylic Acids with Poorly Nucleophilic Amines. Organic Letters, 22(15), 5945-5949.
  • Wang, Y., et al. (2013). Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. PLoS ONE, 8(7), e68973.
  • Simeonov, S. P., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances, 12(33), 20555-20562.
  • Zhang, Y., et al. (2025). Borate-catalysed direct amidation reactions of coordinating substrates. Chemical Science, 16(12), 4718-4724.
  • Pérez-Vargas, J., et al. (2025).
  • Beilstein-Institut. (2023, December 12). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry, 19, 2198-2207. [Link]

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A Senior Application Scientist's Guide to Identifying Impurities in Technical Grade Diisopropyl Pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth technical comparison of orthogonal analytical methodologies for the robust identification and quantification of impurities in technical grade diisopropyl pyridine-2,3-dicarboxylate, a key building block in modern synthetic chemistry.

The narrative that follows is grounded in years of field experience, moving beyond mere procedural lists to explain the underlying scientific rationale for each experimental choice. Every protocol is designed as a self-validating system, ensuring the trustworthiness and reproducibility of the results.

The Analytical Imperative: Understanding Potential Impurities

A successful impurity profiling strategy begins with a thorough understanding of the synthetic route and potential degradation pathways. Diisopropyl pyridine-2,3-dicarboxylate is typically synthesized via a two-step process: the oxidation of quinoline to pyridine-2,3-dicarboxylic acid, followed by a Fischer esterification with isopropanol.

This synthetic pathway allows us to anticipate a specific constellation of potential impurities:

  • Process-Related Impurities:

    • Pyridine-2,3-dicarboxylic acid (Impurity A): The unreacted starting material from the esterification step. Its polar, acidic nature presents a chromatographic challenge.

    • Mono-isopropyl pyridine-2,3-dicarboxylate (Impurity B): A common byproduct resulting from incomplete esterification. Its properties are intermediate between the starting material and the final product.

    • Quinoline (Impurity C): The starting material for the initial oxidation step. As a volatile and basic compound, it may carry over in trace amounts.

  • Degradation Products:

    • Hydrolysis of the ester groups can revert the final product to Impurity A or B, particularly under non-neutral pH conditions or in the presence of moisture.

    • The pyridine ring itself can be susceptible to photodegradation, leading to a variety of minor, often colored, impurities.[1]

The objective of our analytical approach is to develop methods that can separate, detect, and accurately quantify these diverse chemical entities. This guide will compare three powerful, yet fundamentally different, analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is not a matter of finding a single "best" method, but rather choosing the right tool for a specific purpose. HPLC is often the workhorse for purity analysis of non-volatile APIs, while GC-MS excels at analyzing volatile or semi-volatile impurities.[2][3] qNMR, on the other hand, offers a powerful, orthogonal approach for purity determination without the need for specific impurity reference standards.[4][5][6]

The following table summarizes the expected performance of each technique for the key impurities in diisopropyl pyridine-2,3-dicarboxylate.

Performance Parameter HPLC-UV GC-MS Quantitative NMR (qNMR)
Applicability Excellent for Impurities A & B; Poor for Impurity C.Not suitable for Impurities A & B without derivatization; Excellent for Impurity C.Excellent for quantifying the main component and any impurity with a unique, resolved proton signal.
Linearity (R²) > 0.999 for Impurities A & B> 0.999 for Impurity CNot applicable (direct measurement)
Limit of Detection (LOD) Impurity A: ~0.02 µg/mL; Impurity B: ~0.01 µg/mLImpurity C: ~0.1 mg/kg (in the solid sample)~0.05% for impurities with resolved signals
Limit of Quantification (LOQ) Impurity A: ~0.06 µg/mL; Impurity B: ~0.03 µg/mLImpurity C: ~0.3 mg/kg (in the solid sample)~0.15% for impurities with resolved signals
Precision (%RSD) < 2%< 5%< 1% for the main component
Specificity High; potential for co-elution without MS detection.Very High; mass spectral data provides definitive identification.Very High; based on unique chemical shifts.
Throughput HighModerateModerate

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each analytical technique. The causality behind each experimental choice is explained to provide a deeper understanding of the method's design.

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to be the primary tool for routine purity testing, capable of separating the main component from its non-volatile, process-related impurities and potential degradation products. The use of a buffered mobile phase is critical for achieving reproducible chromatography of the acidic and basic components.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30°C.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of technical grade diisopropyl pyridine-2,3-dicarboxylate into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Method Validation:

    • The method should be validated according to ICH guideline Q2(R1) for specificity, linearity, accuracy, precision, and robustness.[7][8][9]

    • Specificity is demonstrated through forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) to ensure that all degradation products are separated from the main peak.[1][10]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve & Dilute s1->s2 h1 Inject Sample s2->h1 h2 Gradient Elution (C18 Column) h1->h2 h3 UV Detection (265 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate % Purity & Impurity Levels d1->d2

Caption: HPLC-UV workflow for impurity profiling.

Protocol 2: Headspace GC-MS for Volatile Impurities

This method is specifically tailored for the detection of trace levels of volatile impurities like quinoline, which would be difficult to analyze by HPLC. Headspace sampling is employed to avoid contamination of the GC system with the non-volatile main component.

Methodology:

  • GC-MS Conditions:

    • Column: DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent.[11]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 70°C for 2 min, then ramp at 10°C/min to 250°C, hold for 5 min. (Adapted from[12])

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • MS Mode: Full scan (m/z 50-300). For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring the characteristic ions for quinoline (m/z 129, 102).[11]

  • Headspace Parameters:

    • Vial Equilibration Temperature: 120°C.

    • Vial Equilibration Time: 20 min.

    • Loop Temperature: 130°C.

    • Transfer Line Temperature: 140°C.

  • Sample Preparation:

    • Accurately weigh approximately 200 mg of the technical grade sample into a 20 mL headspace vial.

    • Add 1 mL of a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).

    • Seal the vial immediately.

GCMS_Workflow cluster_prep Sample Preparation cluster_hs Headspace Sampling cluster_gcms GC-MS Analysis s1 Weigh Sample into Vial s2 Add Solvent & Seal s1->s2 hs1 Equilibrate Vial (120°C) s2->hs1 hs2 Inject Headspace Vapor hs1->hs2 g1 Chromatographic Separation hs2->g1 g2 Mass Spectrometry Detection g1->g2

Caption: Headspace GC-MS workflow for volatile impurities.

Protocol 3: Purity Assessment by Quantitative NMR (qNMR)

qNMR provides an elegant and powerful method for determining the absolute purity of the main component without requiring a reference standard of the analyte itself. Instead, a certified internal standard of known purity is used.[13][14][15] This makes it an excellent orthogonal technique to confirm the purity value obtained by HPLC.

Methodology:

  • Selection of Internal Standard:

    • Choose a high-purity (>99.9%) certified internal standard that is soluble in the same deuterated solvent as the sample and has at least one sharp proton signal in a region of the spectrum that is free from any signals from the sample or its impurities. Maleic anhydride is a suitable candidate for this analysis.

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 15-20 mg of the diisopropyl pyridine-2,3-dicarboxylate sample into an NMR tube.

    • Accurately weigh (to 0.01 mg) approximately 5-10 mg of the internal standard (e.g., maleic anhydride) into the same NMR tube.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d) and gently mix to dissolve completely.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: A standard single 90° pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being integrated (both sample and standard). A value of 30 seconds is generally sufficient to ensure full relaxation.

    • Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Apply a line broadening of 0.3 Hz to the FID before Fourier transformation.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, unique signal for the analyte (e.g., one of the methine protons of the isopropyl groups) and a signal for the internal standard (the two vinyl protons of maleic anhydride).

    • Calculate the purity using the following equation:

      Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

qNMR_Logic cluster_inputs Inputs cluster_nmr NMR Measurement cluster_constants Constants mass_a Mass Analyte calc Purity Calculation mass_a->calc mass_s Mass Standard mass_s->calc purity_s Purity Standard purity_s->calc int_a Integral Analyte int_a->calc int_s Integral Standard int_s->calc mw_a MW Analyte mw_a->calc mw_s MW Standard mw_s->calc n_a N Protons Analyte n_a->calc n_s N Protons Standard n_s->calc result Analyte Purity (%) calc->result

Caption: Logical flow for purity calculation by qNMR.

Conclusion

The identification and control of impurities are non-negotiable aspects of pharmaceutical development. A multi-faceted analytical strategy, leveraging the strengths of orthogonal techniques, provides the most comprehensive and trustworthy assessment of a technical grade material like diisopropyl pyridine-2,3-dicarboxylate.

  • HPLC-UV serves as the primary, high-throughput method for quantifying known non-volatile impurities and degradation products.

  • GC-MS is the specialist tool for identifying and quantifying volatile process-related impurities that are invisible to HPLC.

  • qNMR acts as the ultimate arbiter, providing an independent, highly accurate determination of the absolute purity of the main component, thereby validating the results from the chromatographic methods.

By integrating these methodologies, researchers and drug development professionals can build a robust and scientifically sound impurity profile, ensuring the quality and safety of their materials and accelerating their path to regulatory approval.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

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  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd. [Link]

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  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

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  • ResearchGate. (2022, June). Comparison of the detection limits (LODs) for HPLC-ICP-MS and GC-ICP-MS... ResearchGate. [Link]

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  • Kroll, M. H. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical chemistry, 40(7 Pt 1), 1233–1238. [Link]

  • Singh, P., et al. (2024). Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC-MS: method comparison and application. Environmental Science and Pollution Research, 31(1), 1-13. [Link]

  • LCGC International. (2024, December 16). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. LCGC International. [Link]

  • Dong, M. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 433. [Link]

  • Magritek. (n.d.). qNMR on samples from the production plant. Magritek. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • ResearchGate. (2024, December). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • ResearchGate. (2025, January 9). (PDF) Development and validation of a stability-indicating RP-HPLC method for the estimation of Diacerein impurities in API and pharmaceutical formulation. [Link]

  • Journal of Applied Pharmaceutical Science. (2023, July 4). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. [Link]

  • Informatics Journals. (2025, February 5). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Daridorexant Drug Using AQbD Approach. [Link]

  • IJCRT.org. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation. [Link]

  • MDPI. (2020, October 29). Development and Validation of Rapid RP-HPLC and Green Second-Derivative UV Spectroscopic Methods for Simultaneous Quantification of Metformin and Remogliflozin in Formulation Using Experimental Design. [Link]

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A Comparative Guide to the Infrared Spectroscopy of Diisopropyl Pyridine-2,3-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of IR Spectroscopy in Compound Characterization

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint of a compound.[1] By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present and deduce structural information.[1] For a molecule like diisopropyl pyridine-2,3-dicarboxylate, which possesses a substituted aromatic ring and two ester functionalities, IR spectroscopy is indispensable for confirming its synthesis and purity. The characteristic vibrational frequencies of its constituent bonds serve as reliable markers for its structural integrity.

Predicted Infrared Spectrum of Diisopropyl Pyridine-2,3-dicarboxylate

The most prominent features in the IR spectrum of an aromatic ester are governed by what is often referred to as the "Rule of Three": a strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) stretching vibrations.[2][3]

Below is a table summarizing the predicted key IR peaks for diisopropyl pyridine-2,3-dicarboxylate, with comparisons to its parent acid (pyridine-2,3-dicarboxylic acid) and a simpler aromatic ester (methyl benzoate).

Functional Group Vibrational Mode Diisopropyl Pyridine-2,3-dicarboxylate (Predicted, cm⁻¹) Pyridine-2,3-dicarboxylic Acid (Experimental, cm⁻¹) Methyl Benzoate (Experimental, cm⁻¹) Key Differentiating Features
C-H (Aromatic)Stretching~3100-3000~3089-2940[4]~3030[5]The presence of these peaks confirms the aromatic nature of the pyridine ring.
C-H (Aliphatic)Stretching~2980-2850N/AN/A (for isopropyl)Strong absorptions due to the isopropyl groups, absent in the parent acid and methyl benzoate.
C=O (Ester)Stretching~1725-1710N/A~1725[2]A strong, sharp peak characteristic of conjugated esters.[2][5] The conjugation with the pyridine ring lowers the frequency compared to saturated esters.[2]
C=O (Carboxylic Acid)StretchingN/A~1700-1680 (often broad)[4]N/AThe absence of a broad C=O stretch from a carboxylic acid dimer is a key indicator of successful esterification.
C=C, C=N (Aromatic Ring)Stretching~1600-1450~1572[4]~1600-1450[5]A series of medium-intensity absorptions confirming the pyridine ring structure.[5]
C-O (Ester)Asymmetric C-C-O Stretch~1300-1250N/A~1280[2]The first of the two characteristic C-O stretches for esters.[2][3]
C-O (Ester)Symmetric O-C-C Stretch~1150-1100N/A~1130-1100[2]The second strong C-O stretching band, completing the "Rule of Three" for esters.[2][3]
O-H (Carboxylic Acid)StretchingN/A~3200-2500 (very broad)[4]N/AThe disappearance of this very broad absorption is a primary indicator of the conversion of the carboxylic acid to the ester.

Comparative Analysis with Alternative Compounds

Diisopropyl Pyridine-2,3-dicarboxylate vs. Pyridine-2,3-dicarboxylic Acid

The most significant difference in the IR spectra of the title compound and its parent dicarboxylic acid is the presence of the ester functional groups and the absence of the carboxylic acid groups. The IR spectrum of pyridine-2,3-dicarboxylic acid is dominated by a very broad O-H stretching band from approximately 3200 to 2500 cm⁻¹ due to hydrogen bonding in the carboxylic acid dimers.[4] Additionally, its carbonyl (C=O) absorption is typically found around 1700-1680 cm⁻¹.[4]

Upon successful esterification to form diisopropyl pyridine-2,3-dicarboxylate, the following spectral changes are expected:

  • Disappearance of the broad O-H stretch.

  • Appearance of strong C-H stretching bands from the isopropyl groups around 2980-2850 cm⁻¹.

  • Shift of the C=O stretching frequency to a higher wavenumber, approximately 1725-1710 cm⁻¹, which is characteristic of a conjugated ester.[2][5]

  • Appearance of two strong C-O stretching bands between 1300 cm⁻¹ and 1100 cm⁻¹, confirming the presence of the ester linkages.[2][3]

Diisopropyl Pyridine-2,3-dicarboxylate vs. Saturated Diesters

A useful comparison can also be made with a simple saturated diester. Saturated esters typically exhibit a C=O stretching absorption at a higher frequency, generally between 1755 and 1735 cm⁻¹.[3] The lower frequency observed for diisopropyl pyridine-2,3-dicarboxylate is a direct result of the conjugation of the carbonyl groups with the aromatic pyridine ring. This electronic delocalization weakens the C=O double bond, requiring less energy to vibrate, and thus shifting the absorption to a lower wavenumber.[2]

Experimental Protocol for Acquiring an IR Spectrum

To obtain a high-quality IR spectrum of diisopropyl pyridine-2,3-dicarboxylate, the following protocol using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer is recommended. ATR-FTIR is a modern, rapid, and reliable method that requires minimal sample preparation.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample of diisopropyl pyridine-2,3-dicarboxylate (solid or viscous liquid)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Wipe the crystal surface with a lint-free wipe dampened with isopropanol or acetone and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.

  • Sample Application:

    • Place a small amount of the diisopropyl pyridine-2,3-dicarboxylate sample onto the center of the ATR crystal using a clean spatula.

    • If the sample is a solid, lower the ATR anvil to apply firm and even pressure, ensuring good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • The typical spectral range is 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Label the significant peaks and compare their positions and intensities with the predicted values and reference spectra.

  • Cleaning:

    • Retract the anvil and remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe.

Visualizing Molecular Vibrations

The following diagram illustrates the key functional groups and their associated vibrational modes in diisopropyl pyridine-2,3-dicarboxylate that are identifiable by IR spectroscopy.

Caption: Key functional groups and their corresponding IR vibrational modes.

Conclusion

The infrared spectrum of diisopropyl pyridine-2,3-dicarboxylate is characterized by a set of predictable and well-defined absorption peaks. The most telling of these are the strong, conjugated ester carbonyl (C=O) stretch around 1725-1710 cm⁻¹, the two distinct C-O ester stretches between 1300 and 1100 cm⁻¹, and the prominent aliphatic C-H stretching absorptions from the isopropyl groups. By comparing an experimental spectrum to the data presented in this guide, researchers can confidently verify the identity and purity of their synthesized compound, distinguishing it from starting materials, byproducts, and other related molecules.

References

  • Brian C. Smith. (2020). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Link]

  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of diester. [Link]

  • Brian C. Smith. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • ResearchGate. (n.d.). FT‐IR spectrum of urea (a), 2,3‐pyridine‐dicarboxylic acid (b), cobalt.... [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • HSCprep. (2024). Infrared Spectroscopy: Analyzing Organic Compound Structures - Chemistry. [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]

Sources

Safety Operating Guide

diisopropyl pyridine-2,3-dicarboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

CRITICAL SAFETY DISTINCTION: READ FIRST

DO NOT CONFUSE WITH DIAD (Diisopropyl Azodicarboxylate). Before proceeding, verify the CAS number.

  • Target Chemical: Diisopropyl pyridine-2,3-dicarboxylate (CAS: 133093-99-9 ).[][2][3] This is a stable ester intermediate, often used in herbicide synthesis (e.g., imidazolinones).[2]

  • High-Risk Lookalike: Diisopropyl azodicarboxylate (DIAD, CAS: 2446-83-5).[2][3][4] DIAD is shock-sensitive, thermally unstable, and requires completely different handling (blast shields, cold storage).[2][3]

  • This guide specifically addresses the Pyridine-2,3-dicarboxylate ester.[2][3]

Chemical Profile & Hazard Identification

To dispose of this chemical safely, we must understand its behavior in the waste stream.[3] As a lipophilic ester of quinolinic acid, it presents specific environmental risks that dictate the disposal method.

PropertySpecificationOperational Implication
CAS Number 133093-99-9Unique identifier for waste manifesting.[2][3]
Chemical Class Pyridine Dicarboxylic EsterNitrogen-containing organic; potential for NOx formation during combustion.[2][3]
Physical State Viscous Liquid or Low-Melting SolidMay require dissolution in solvent for transfer if solidified.[2][3]
Solubility Lipophilic (Organic Soluble)Do not attempt to flush down drains.[3] It will not dissolve and will coat piping/sensors.[3]
Aquatic Toxicity High (Predicted)Structural analogs (e.g., Dipropyl pyridine-2,5-dicarboxylate) are insect repellents/herbicides.[2][3] Treat as a Marine Pollutant.[3][5]
Flash Point >110°C (Estimated)Classifies as "Combustible" rather than "Flammable," but still fuel for incineration.[3]
The "Why" Behind the Protocol
  • Hydrolysis Risk: In the presence of strong acids or bases (pH <2 or >12) in a waste drum, the ester groups will hydrolyze, releasing isopropanol (flammable) and pyridine-2,3-dicarboxylic acid (solid precipitate).[2][3] This reaction generates heat and changes the waste profile.[3] Action: Maintain neutral pH in waste containers.

  • Nitrogen Content: The pyridine ring contains nitrogen.[3] Open burning or uncontrolled combustion releases Nitrogen Oxides (NOx).[3] Action: Must be sent to a facility with a secondary combustion chamber and scrubbers.

Pre-Disposal Stabilization & Segregation

Never mix chemicals blindly.[3] Follow this segregation logic to prevent "drum reactions" (exothermic events in waste storage).

Segregation Rules
  • NO Oxidizers: Do not mix with Nitric Acid, Peroxides, or Permanganates.[2][6] Pyridine rings can form unstable N-oxides or degrade violently under strong oxidation.[2][3]

  • NO Aqueous Waste: Keep separate from water-based waste streams to prevent phase separation and hydrolysis.[2][3]

  • Compatible Solvents: Can be combined with:

    • Acetone, Ethyl Acetate, Methanol, Ethanol.[2]

    • Dichloromethane (if Halogenated waste is permitted).[3]

    • Toluene, Hexanes.[2]

Stabilization Protocol (If Spilled)

If the pure chemical is spilled on the benchtop:

  • Ventilate: Open fume hood sashes or local exhaust.[3]

  • Absorb: Use Vermiculite or Diatomaceous Earth.[3] Do not use paper towels alone, as organic esters can wick and increase surface area for flammability.

  • Decontaminate: Wash the surface with an ethanolic soap solution.[3] The ester is sticky; water alone will smear it.[3]

The Disposal Workflow

This self-validating workflow ensures compliance with RCRA (USA) and varying international standards.[2][3]

Step-by-Step Procedure
  • Characterization:

    • Is the material pure? -> Label as "Waste Diisopropyl pyridine-2,3-dicarboxylate." [2][3]

    • Is it in solution? -> Label as "Waste Flammable Liquid, N.O.S. (Contains Isopropanol, Pyridine ester)." [2][3]

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Glass containers.[2][3]

    • Avoid unlined metal cans if the material has hydrolyzed (acidic byproducts corrode metal).[3]

  • Labeling (The "Self-Validating" Step):

    • Verify the label lists all constituents.[3]

    • Check the "Hazard" boxes: Irritant and Environmental Hazard .

    • Validation: If you cannot smell the solvent/chemical through the closed cap, the seal is sufficient.[3]

  • Handoff:

    • Transfer to the "Non-Halogenated Organic" waste stream (unless mixed with DCM/Chloroform).[3]

    • RCRA Code: While not explicitly P- or U-listed by specific CAS, use D001 (Ignitable) if in flammable solvent.[2][3] If pure, it is often classified under F005 (Pyridine derivatives) depending on state interpretation, or simply as non-regulated chemical waste requiring incineration.[2] Conservative approach: Treat as hazardous organic waste.[3]

Decision Logic Visualization

The following diagram outlines the decision process for disposing of Diisopropyl pyridine-2,3-dicarboxylate.

DisposalWorkflow Start Start: Waste Identification (Diisopropyl pyridine-2,3-dicarboxylate) StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Gel StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Reaction Mixture SolidWaste Solid Hazardous Waste (Incineration) Solid->SolidWaste SolventCheck Is it dissolved in Halogenated Solvents? (DCM, Chloroform) Liquid->SolventCheck NonHalo Non-Halogenated Organic Waste SolventCheck->NonHalo No (Acetone, EtOAc, etc.) Halo Halogenated Organic Waste SolventCheck->Halo Yes ContamCheck Contaminated with Oxidizers? NonHalo->ContamCheck Halo->ContamCheck SolidWaste->ContamCheck Stabilize Quench/Neutralize Separately ContamCheck->Stabilize Yes (Danger) Final Ship to High-Temp Incinerator ContamCheck->Final No Stabilize->Final

Figure 1: Decision tree for segregating pyridine ester waste streams to ensure compatibility and correct incineration routing.

Professional Incineration Standards

Why do we insist on incineration? Pyridine rings are highly stable.[3] Biological wastewater treatment plants (bacteria) struggle to break down the heterocyclic ring, leading to "pass-through" and aquatic contamination.[2][3]

  • Required Method: Rotary Kiln Incineration.[3]

  • Temperature: >1000°C with a residence time of >2 seconds.[3]

  • Outcome: Complete mineralization to CO2, H2O, and N2 (with NOx scrubbing).[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 133093-99-9 (Diisopropyl pyridine-2,3-dicarboxylate). [Link][2][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. [Link][3]

  • ECHA (European Chemicals Agency). Substance Information: Pyridine-2,3-dicarboxylic acid esters (General Registration Data). [Link][2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.